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  • Product: 4-Methylpiperazine-1-sulfonamide
  • CAS: 29604-19-1

Core Science & Biosynthesis

Foundational

4-Methylpiperazine-1-sulfonamide: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of versatile small-molecule scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-Methylpiperazine-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of versatile small-molecule scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-Methylpiperazine-1-sulfonamide (CAS: 29604-19-1) has emerged as a highly valuable bifunctional building block. By combining the solubilizing power of a tertiary amine (piperazine ring) with the hydrogen-bonding capacity of a primary sulfonamide, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, chemokine receptor modulators, and antiretroviral agents.

This whitepaper provides an in-depth technical analysis of 4-methylpiperazine-1-sulfonamide, detailing its physicochemical profile, mechanistic utility in drug design, and validated synthetic protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 4-methylpiperazine-1-sulfonamide is essential for predicting its behavior in both synthetic environments and biological systems. The molecule consists of a six-membered cyclic amine (piperazine) methylated at the 4-position, with a sulfonamide group (–SO₂NH₂) attached to the 1-position.

Quantitative Data Summary

The following table consolidates the critical physicochemical and safety parameters of the compound, synthesized from authoritative safety data sheets [1].

PropertyValue / Description
Chemical Name 4-Methylpiperazine-1-sulfonamide
CAS Number 29604-19-1
Molecular Formula C₅H₁₃N₃O₂S
Molecular Weight 179.24 g/mol
Relative Density 1.37 ± 0.1 g/cm³
Physical State Solid
Storage Conditions -20°C (Protect from direct sunlight and moisture)
GHS Hazard Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)
Mechanistic Role in Drug Design

The architectural design of 4-methylpiperazine-1-sulfonamide offers two distinct pharmacological advantages:

  • The N-Methylpiperazine Moiety: The basic tertiary amine acts as a potent solubilizing group. In physiological environments (pH 7.4), the piperazine nitrogen is partially protonated, significantly enhancing the aqueous solubility and oral bioavailability of lipophilic drug candidates. Furthermore, the methyl cap prevents unwanted secondary reactions at this nitrogen during complex synthetic sequences.

  • The Sulfonamide Functional Group: The primary sulfonamide acts as an excellent hydrogen bond donor and acceptor. In target binding sites (such as the allosteric pockets of chemokine receptors), the –SO₂NH₂ group forms highly directional and stable hydrogen bonds with amino acid residues (e.g., serine or threonine), anchoring the drug to the target [3].

G A 4-Methylpiperazine-1-sulfonamide Scaffold C H-Bonding via Sulfonamide Moiety A->C Pharmacodynamic feature D Aqueous Solubility via Piperazine Ring A->D Pharmacokinetic feature B Target Receptor (e.g., Chemokine/NLRP3) E Target Inhibition & Signal Modulation B->E Induces C->B Binding affinity D->B Bioavailability

Mechanistic role of structural moieties in target receptor inhibition and pharmacokinetics.

Synthetic Methodologies & Workflows

4-Methylpiperazine-1-sulfonamide is predominantly utilized as a nucleophile in cross-coupling reactions to generate complex N-aryl or N-acyl sulfonamide derivatives. Because primary sulfonamides are relatively poor nucleophiles compared to standard amines, specialized catalytic systems are required to drive these reactions to completion.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This methodology details the coupling of 4-methylpiperazine-1-sulfonamide with an unreactive aryl chloride, a common transformation in the synthesis of pyrimidine sulphonamide derivatives [3].

Causality & Experimental Logic:

  • Catalyst/Ligand Choice (Pd₂(dba)₃ / XPhos): The bulky, electron-rich XPhos ligand is critical. It facilitates the oxidative addition of the unreactive aryl chloride to the Pd(0) center and promotes the reductive elimination of the sulfonamide product, preventing catalyst deactivation.

  • Base Selection (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the weakly acidic sulfonamide (pKa ~10), generating a more reactive sulfonamide anion without participating in competing side reactions.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methylpiperazine-1-sulfonamide (1.0 eq), the target aryl chloride (1.0 eq), and Cs₂CO₃ (2.0 eq). Evacuate and backfill the flask with Argon three times. Self-Validation: Strict adherence to an inert atmosphere prevents the oxidation of the sensitive Pd(0) catalyst, ensuring reproducible yields.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd₂(dba)₃ (0.05 eq) and XPhos (0.10 eq) to the solid mixture.

  • Solvent Introduction: Inject anhydrous 1,4-dioxane (0.2 M relative to the limiting reagent) via syringe. Dioxane is selected for its high boiling point and ability to partially solubilize the cesium base at elevated temperatures.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 90°C in a pre-heated oil bath for 12–18 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS. Self-Validation: The reaction is deemed complete when the mass peak corresponding to the starting sulfonamide (m/z 179.2) is fully consumed and replaced by the product mass.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate in vacuo. Purify the crude residue via preparative HPLC to isolate the pure N-aryl sulfonamide derivative.

G A 4-Methylpiperazine- 1-sulfonamide D Buchwald-Hartwig Coupling (90°C) A->D B Aryl Chloride (Electrophile) B->D C Pd2(dba)3 / XPhos Cs2CO3, Dioxane C->D Catalyzes E N-Aryl Sulfonamide Derivative (API) D->E Yields

Workflow for the Pd-catalyzed Buchwald-Hartwig cross-coupling of 4-Methylpiperazine-1-sulfonamide.

Biological Applications & Target Pathways

The integration of 4-methylpiperazine-1-sulfonamide into drug scaffolds has yielded significant breakthroughs across multiple therapeutic areas:

  • Antiretroviral Therapies (HIV-1): The emergence of drug-resistant HIV strains necessitates novel antiretroviral agents. Compounds utilizing the 4-methylpiperazine-1-sulfonamide motif have been patented as potent inhibitors of Retroviridae viral infections. The scaffold provides essential steric bulk and hydrogen bonding necessary to disrupt viral replication machinery while maintaining the high aqueous solubility required for systemic distribution [2].

  • Chemokine Receptor Modulation: Pyrimidine sulphonamide derivatives incorporating this building block have demonstrated high efficacy as chemokine receptor modulators. These receptors are critical in inflammatory responses and autoimmune diseases. The sulfonamide nitrogen acts as a crucial hydrogen bond donor within the receptor's binding pocket, locking the receptor in an inactive conformation [3].

Handling, Safety, and Storage Protocols

As a bioactive chemical intermediate, 4-methylpiperazine-1-sulfonamide requires strict laboratory safety protocols to mitigate exposure risks [1].

  • Storage: Must be stored in a tightly sealed container at -20°C. The compound should be protected from direct sunlight, strong acids, strong alkalis, and oxidizing agents to prevent degradation.

  • Personal Protective Equipment (PPE): Handling requires impervious clothing, nitrile gloves, and safety goggles with side-shields.

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized dust, as the compound is a known respiratory irritant (H335).

References

  • Safety Data Sheet - 4-methylpiperazine-1-sulfonamide. ChemScene.
  • US9951043B2 - Therapeutic compounds. Google Patents.
  • EP1809624B1 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators. European Patent Office / Google Patents.
Exploratory

An In-depth Technical Guide to Investigating the Mechanism of Action of 4-Methylpiperazine-1-sulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MoA) for the novel chemical entity, 4-Methylpiperazine-1-sulfonamide. As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MoA) for the novel chemical entity, 4-Methylpiperazine-1-sulfonamide. As this compound is not extensively characterized in existing literature, this document focuses on generating and validating scientifically-grounded hypotheses based on its distinct structural motifs: the sulfonamide group and the N-methylpiperazine ring.

Our approach is rooted in a tiered, hypothesis-driven experimental strategy. We will first dissect the molecule's structure to propose primary molecular targets. Subsequently, we will outline a logical progression of experiments, from broad initial screens to specific biochemical and cell-based assays, designed to rigorously test these hypotheses. Each proposed step is accompanied by the scientific rationale and causality, ensuring a robust and self-validating investigative process.

Structural Analysis and Hypothesis Generation

The structure of 4-Methylpiperazine-1-sulfonamide contains two key pharmacophores that are prevalent in a wide range of clinically approved drugs. By analyzing the known biological activities of these moieties, we can formulate several primary hypotheses for its MoA.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry.[1][2] Its primary, unsubstituted nature is a classic feature of compounds that target zinc-containing metalloenzymes.[3] Sulfonamides are found in drugs with diverse activities, including antibacterial, diuretic, anti-inflammatory, and anticancer effects.[2][4][5]

  • The N-Methylpiperazine Moiety: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like bioavailability and target affinity.[6][7] It is a common feature in drugs targeting the central nervous system (CNS), particularly G-protein coupled receptors (GPCRs).[6][8] The N-methyl group can further influence selectivity and potency.[9][10]

Based on this structural deconstruction, we propose three primary, testable hypotheses for the mechanism of action of 4-Methylpiperazine-1-sulfonamide.

Table 1: Primary Hypotheses for the Mechanism of Action

Hypothesis IDProposed Target ClassKey Structural MoietyRationale & Supporting Evidence
H1 Carbonic Anhydrase (CA) Inhibition SulfonamideThe unsubstituted sulfonamide group is a classic zinc-binding motif that competitively and reversibly inhibits carbonic anhydrases, enzymes crucial for pH regulation and fluid balance.[3][11][12] This MoA is responsible for the diuretic, anti-glaucoma, and anti-epileptic effects of many sulfonamide drugs.[13][14]
H2 Kinase Inhibition SulfonamideThe sulfonamide group is present in numerous tyrosine kinase inhibitors (TKIs) where it can participate in critical hydrogen bonding interactions within the ATP-binding pocket of the kinase.[4][15][16][17] The multi-targeted TKI Pazopanib, for instance, contains a primary sulfonamide.[18]
H3 G-Protein Coupled Receptor (GPCR) Modulation N-MethylpiperazineThe arylpiperazine scaffold is a versatile template for designing CNS drugs that target aminergic GPCRs, such as dopamine and serotonin receptors.[8][19] The basic nitrogen of the piperazine ring often serves as a key anchor for receptor binding.[6]
Tiered Experimental Validation Strategy

A multi-tiered approach is essential to efficiently test these hypotheses, starting with broad, high-throughput methods and progressing to more focused, mechanistic studies.

G cluster_0 Tier 1: Broad Target Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Mechanistic Studies H1_Screen Carbonic Anhydrase Isoform Panel (Biochemical Assay) H1_Confirm IC50 Determination vs. Key CA Isoforms (CA-II, IV, IX) H1_Screen->H1_Confirm H2_Screen Kinome-Wide Binding Panel (e.g., KinomeScan) H2_Confirm IC50 Determination vs. Identified Kinase Hits H2_Screen->H2_Confirm H3_Screen GPCR Binding Panel (e.g., CEREP, Eurofins) H3_Confirm Functional Assays for GPCRs (e.g., cAMP, Ca2+ flux) H3_Screen->H3_Confirm H1_Cellular Cell-Based CA Activity Assay (e.g., pH regulation, metabolic effects) H1_Confirm->H1_Cellular H2_Cellular Western Blot for Phospho-Substrates (Downstream Signaling) H2_Confirm->H2_Cellular H3_Cellular Receptor Occupancy & Downstream Signaling Assays H3_Confirm->H3_Cellular

Figure 1. Tiered experimental workflow for MoA hypothesis validation.
Detailed Protocols for Primary Hypothesis (H1: Carbonic Anhydrase Inhibition)

We will now detail the experimental protocols for investigating the most structurally probable hypothesis: Carbonic Anhydrase (CA) inhibition.

The sulfonamide group's ability to coordinate with the active site zinc ion of CAs is a well-established mechanism.[3] Therefore, direct biochemical inhibition assays are the most logical starting point. We will begin with a broad panel of recombinant human CA isoforms to identify initial hits and then determine the potency (IC₅₀) and mechanism of inhibition (e.g., competitive, non-competitive) against the most sensitive isoforms.[11] A cell-based assay is a crucial follow-up to confirm that the compound can engage its target in a physiological context and elicit a downstream functional response.

This protocol describes a colorimetric assay to measure the esterase activity of a CA isoform and its inhibition by 4-Methylpiperazine-1-sulfonamide.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified, recombinant human Carbonic Anhydrase II (or other isoforms).

  • 4-Methylpiperazine-1-sulfonamide (Test Compound).

  • Acetazolamide (Positive Control Inhibitor).

  • p-Nitrophenyl acetate (pNPA, Substrate).

  • Tris buffer (e.g., 50 mM, pH 7.4).

  • 96-well microplates.

  • Microplate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound dilution (or DMSO for vehicle control, or Acetazolamide for positive control).

    • CA enzyme solution (to a final concentration of ~10-20 nM).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

To confirm target engagement in a cellular context, an assay measuring the acidification of the extracellular medium can be performed. CA inhibitors block the efficient conversion of CO₂ to bicarbonate and protons, impairing the cell's ability to export acid.[11][12]

G cluster_cell Cell Interior cluster_medium Extracellular Medium CO2_in CO₂ CA Carbonic Anhydrase (e.g., CA-II) CO2_in->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 Dissociation H_plus H⁺ H2CO3->H_plus Dissociation H_plus_out H⁺ Export (Lowers pH) H_plus->H_plus_out Transporters CA->H2CO3 Hydration Compound 4-Methylpiperazine- 1-sulfonamide Compound->CA INHIBITION

Figure 2. Inhibition of intracellular carbonic anhydrase blocks proton production.
Data Interpretation and Next Steps

The successful validation of a primary hypothesis opens a clear path for further drug development.

  • If H1 is Confirmed: A potent and selective inhibition of a specific CA isoform (e.g., CA-IX, which is overexpressed in tumors) would warrant further investigation for anticancer applications.[4][15] Next steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy studies in relevant disease models.

  • If H2 is Confirmed: Identification of a specific kinase target would require follow-up studies to confirm the mode of inhibition (e.g., Type I, Type II) and cellular assays to verify the inhibition of downstream signaling pathways.

  • If H3 is Confirmed: A confirmed hit on a GPCR would necessitate functional assays (agonist vs. antagonist activity) and studies to determine subtype selectivity, which is critical for minimizing off-target effects, especially for CNS targets.[19][20]

Should the initial Tier 1 screens fail to yield a significant hit, secondary hypotheses based on less common activities of the sulfonamide and piperazine moieties should be explored. These could include inhibition of other enzyme classes like proteases or matrix metalloproteinases, or modulation of ion channels.[4][6]

This structured, hypothesis-driven guide provides a robust and scientifically rigorous pathway to elucidate the mechanism of action for 4-Methylpiperazine-1-sulfonamide, transforming it from a novel chemical entity into a well-characterized compound with potential for further therapeutic development.

References

  • Title: Carbonic Anhydrase Inhibitors | Concise Medical Knowledge Source: Lecturio URL
  • Title: Carbonic Anhydrase Inhibitors - StatPearls Source: NCBI Bookshelf URL
  • Title: Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications Source: Mathews J Pharma Sci URL
  • Title: Carbonic anhydrase inhibitor - Wikipedia Source: Wikipedia URL
  • Title: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer Source: PubMed URL
  • Title: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer.
  • Title: An Introduction to Carbonic Anhydrase Inhibitors: Pharmacology and Nursing Processes Source: Unbound Medicine URL
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryEurope URL
  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: PMC - NIH URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Scirp.
  • Title: Tactical Approaches to Interconverting GPCR Agonists and Antagonists Source: ACS Publications URL
  • Title: Polypharmacology of sulfonamides: pazopanib, a multitargeted receptor tyrosine kinase inhibitor in clinical use, potently inhibits several mammalian carbonic anhydrases Source: Scilit URL
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate URL
  • Title: Pharmacological targeting of G protein-coupled receptor heteromers Source: PMC - NIH URL
  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: PMC - NIH URL
  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Pharmaceutical Bulletin URL
  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)
  • Title: N-METHYLPIPERAZINE Source: Ataman Kimya URL
  • Title: N-Methyl Piperazine Source: TECHNOCHEM URL
  • Title: N-METHYL PIPERAZINE Source: Chemical LAND21 URL

Sources

Foundational

4-Methylpiperazine-1-sulfonamide: Comprehensive Solubility, Stability, and Methodological Profiling in Drug Discovery

Executive Summary In contemporary drug discovery, the optimization of physicochemical properties is as critical as target binding affinity. 4-Methylpiperazine-1-sulfonamide (CAS: 29604-19-1) has emerged as a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is as critical as target binding affinity. 4-Methylpiperazine-1-sulfonamide (CAS: 29604-19-1) has emerged as a highly versatile small-molecule scaffold and functional moiety. By combining the aqueous solubility-enhancing properties of a basic piperazine ring with the metabolic stability and hydrogen-bonding capacity of a sulfonamide, this compound is frequently utilized to rescue lipophilic drug candidates from poor pharmacokinetic (PK) outcomes.

This technical whitepaper provides an in-depth analysis of the solubility and stability profile of 4-methylpiperazine-1-sulfonamide, bridging theoretical physicochemical principles with field-proven, self-validating experimental methodologies designed for researchers and drug development professionals.

Chemical Context and Role in Medicinal Chemistry

The molecular architecture of 4-methylpiperazine-1-sulfonamide features a six-membered cyclic amine (piperazine) substituted with a methyl group at the N4 position and a primary sulfonamide at the N1 position[1].

From a structure-activity relationship (SAR) perspective, incorporating this moiety into a larger drug scaffold serves multiple purposes:

  • Solubility Enhancement: The ionizable tertiary amine (N4) acts as a basic center that readily protonates at physiological pH, drastically improving aqueous solubility[1].

  • Metabolic Shielding: The sulfonamide group acts as a bioisostere for carboxylic acids or amides. Unlike primary amines or exposed aliphatic chains, sulfonamides exhibit superior resistance to oxidative cleavage by hepatic Cytochrome P450 (CYP450) enzymes, thereby improving microsomal stability and extending the drug's half-life[2].

  • Target Engagement: The sulfonamide provides a robust hydrogen-bond donor/acceptor network, which has been successfully leveraged in the design of novel tricyclic kinase inhibitors (e.g., Jak, Aurora)[3] and therapeutic compounds targeting HIV (Retroviridae) infections[4].

Physicochemical Properties

To accurately predict the behavior of 4-methylpiperazine-1-sulfonamide in biological assays and formulation matrices, its core quantitative data must be established.

PropertyValue / Description
IUPAC Name 4-methylpiperazine-1-sulfonamide
CAS Number 29604-19-1[5]
Molecular Formula C₅H₁₃N₃O₂S[1]
Molecular Weight 179.24 g/mol [1]
Appearance Solid (White to off-white powder)[6]
Relative Density 1.37 ± 0.1 g/cm³[6]
Ionizability Basic tertiary amine (N4); Neutral/weakly acidic primary sulfonamide
Recommended Storage -20°C (Long-term); Room temperature (Shipping < 2 weeks)[5]

Solubility Profile and Mechanistic Insights

Aqueous and pH-Dependent Solubility

The solubility of 4-methylpiperazine-1-sulfonamide is highly pH-dependent, governed by the protonation state of the N4-methyl tertiary amine.

  • Acidic Media (pH 1.2 - 4.5): Solubility is maximized. The tertiary amine is fully protonated, creating a highly polar cationic species that readily solvates in water.

  • Physiological Media (pH 7.4): The compound maintains excellent solubility. The pKa of the piperazine nitrogen typically resides between 8.0 and 9.0, ensuring that a significant fraction of the molecules remain ionized in blood plasma or standard phosphate-buffered saline (PBS).

  • Basic Media (pH > 9.0): Solubility decreases as the amine becomes deprotonated (free base form), though the inherent polarity of the sulfonamide group prevents total precipitation.

Organic Solvent Compatibility

For assay preparation, the compound exhibits high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), making it ideal for high-throughput screening (HTS) stock solutions. It is moderately soluble in protic solvents like methanol and ethanol[7].

Stability Profile

Understanding the degradation pathways of 4-methylpiperazine-1-sulfonamide is critical for formulation and storage.

  • Thermal and Storage Stability: The compound is chemically stable under recommended storage conditions[6]. While it can withstand room temperature for short durations (e.g., during shipping), long-term preservation requires storage at -20°C in a tightly sealed container away from direct sunlight to prevent slow ambient degradation[5].

  • Chemical Reactivity: The molecule is incompatible with strong oxidizing agents, strong acids, and strong alkalis[5]. Exposure to strong oxidizers can lead to N-oxidation at the tertiary amine, while extreme acidic/basic conditions combined with heat may induce hydrolysis of the sulfonamide bond.

  • Photostability: As an aliphatic/saturated ring system lacking extensive conjugated pi-networks, the compound generally exhibits good photostability, though prolonged exposure to intense UV light should be avoided to prevent radical-induced degradation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to evaluate the solubility and stability of 4-methylpiperazine-1-sulfonamide and its derivatives.

Protocol A: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., DMSO stock dilution into buffer) often overestimate solubility due to temporary supersaturation. The thermodynamic shake-flask method provides the true equilibrium solubility, which is critical for accurate oral bioavailability predictions.

  • Preparation: Add an excess of 4-methylpiperazine-1-sulfonamide solid (~10-15 mg) into a 1.5 mL inert glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., pH 7.4 PBS or pH 1.2 Simulated Gastric Fluid).

  • Equilibration: Seal the vial and incubate in a thermostatic orbital shaker at 25.0 ± 0.1 °C for 24 to 48 hours. Note: Strict temperature control is mandatory to prevent temperature-dependent solubility fluctuations.

  • Phase Separation: Transfer the suspension to a polycarbonate tube and centrifuge at 15,000 × g for 15 minutes. Note: Ultracentrifugation is strictly preferred over syringe filtration to eliminate the risk of the compound adsorbing to filter membranes, which causes false-low concentration readings.

  • Quantification: Dilute the clear supernatant with the mobile phase and analyze via HPLC. Due to the lack of a strong UV chromophore on the saturated piperazine ring, use a low UV wavelength (210-220 nm) or an Evaporative Light Scattering Detector (ELSD).

  • System Suitability: The assay is self-validated if the calibration curve yields an R² > 0.995 and standard injection repeatability shows an RSD < 2.0%.

Protocol B: Accelerated Forced Degradation Assay

Causality: Exposing the compound to extreme stress conditions identifies its weakest chemical bonds, informing downstream formulation strategies.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of HPLC-grade water and acetonitrile.

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl and incubate at 60 °C for 24 hours.

    • Basic: Add 0.1 N NaOH and incubate at 60 °C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours. (Tests the susceptibility of the N4-methyl group to N-oxidation).

  • Quenching: Neutralize the acidic and basic samples to pH ~7.0 to immediately halt degradation prior to injection.

  • Analysis: Analyze the quenched samples via LC-MS/MS. This allows for the quantification of the remaining parent compound and the structural elucidation of degradation products based on mass shifts (e.g., +16 Da for N-oxides).

Workflow Visualization

The following diagram illustrates the logical relationship and workflow for profiling 4-methylpiperazine-1-sulfonamide derivatives in a drug discovery pipeline.

G Compound 4-Methylpiperazine-1-sulfonamide (Test Article) Solubility Solubility Profiling Compound->Solubility Stability Stability Profiling Compound->Stability AqSol Thermodynamic Solubility (Shake-Flask Method) Solubility->AqSol OrgSol Kinetic Solubility (DMSO Stock Dilution) Solubility->OrgSol Thermal Forced Degradation (Acid, Base, Peroxide) Stability->Thermal Metabolic Microsomal Stability (HLM/MLM Assays) Stability->Metabolic Data PK/PD Optimization & Lead Selection AqSol->Data OrgSol->Data Thermal->Data Metabolic->Data

Workflow for high-throughput solubility and stability profiling of test articles.

Conclusion

4-Methylpiperazine-1-sulfonamide is an indispensable building block in modern medicinal chemistry. Its unique combination of a basic, solubility-enhancing piperazine ring and a metabolically stable, hydrogen-bonding sulfonamide group allows researchers to finely tune the pharmacokinetic profiles of complex drug candidates. By employing rigorous, self-validating methodologies for solubility and stability profiling, development teams can confidently advance leads containing this moiety through the preclinical pipeline.

References

  • Safety Data Sheet - 4-methylpiperazine-1-sulfonamide, ChemScene LLC.
  • US9951043B2 - Therapeutic compounds, Google Patents.
  • WO2011068881A1 - Novel tricyclic compounds, Google Patents.
  • WO2017140778A1 - Sulfonylureas and related compounds and use of same, Google Patents.
  • CAS 29604-19-1: 1-Piperazinesulfonamide, 4-methyl-, CymitQuimica.
  • 4-Methylpiperazine-1-sulfonamide Properties, MySkinRecipes.

Sources

Exploratory

The Multifaceted Biological Activities of Piperazine Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, contribute to its favorable pharmacokinetic profile, often enhancing solubility and bioavailability.[3][4] When coupled with a sulfonamide moiety (-SO₂NR₂), the resulting piperazine sulfonamide derivatives exhibit a remarkable spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents.[5][6] This technical guide provides an in-depth exploration of the diverse biological activities of piperazine sulfonamide derivatives, offering researchers and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and detailed methodologies for their biological evaluation.

This guide is structured to provide not just a theoretical understanding but also practical, field-proven insights into the experimental workflows crucial for advancing research in this area. We will delve into the anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties of these versatile compounds, supported by detailed protocols and data presentation to facilitate comparative analysis and inform future research directions.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Piperazine sulfonamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: A Focus on Apoptosis Induction

A significant number of piperazine sulfonamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key regulatory pathways in apoptosis involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, promoting their survival. Piperazine sulfonamide derivatives have been shown to downregulate the expression of Bcl-2, thereby shifting the balance towards pro-apoptotic proteins like Bax and leading to the activation of caspases, the executioners of apoptosis.[5][10]

Caption: Simplified pathway of apoptosis induction by piperazine sulfonamide derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the piperazine sulfonamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired test concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[4][7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.[4]

Data Presentation: Anticancer Activity of Representative Piperazine Sulfonamides
Compound IDCancer Cell LineIC₅₀ (µM)Reference
7b Kelly (Neuroblastoma)1.3[7]
3e MDA-MB-231 (Breast)16.98[5]
6b MDA-MB-231 (Breast)17.33[5]
5a Tongue Cancer Cells- (Excellent Activity)[10]
13o Tongue Cancer Cells- (Excellent Activity)[10]

Note: "-" indicates that the source reported significant activity without providing a specific IC₅₀ value.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine sulfonamide derivatives have demonstrated significant potential as antibacterial and antifungal agents.[11][12][13]

Mechanism of Action: Disruption of Essential Cellular Processes

While the exact mechanisms can vary, many sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By blocking its production, these compounds inhibit bacterial growth and replication. The piperazine moiety can enhance the compound's ability to penetrate the bacterial cell wall and interact with the target enzyme.

Experimental Protocol: Antimicrobial Susceptibility Testing

Two primary methods are employed to determine the antimicrobial susceptibility of piperazine sulfonamide derivatives: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[9][10][11]

cluster_0 Disk Diffusion Method cluster_1 Broth Microdilution (MIC) Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Disks Apply Disks Inoculate Agar Plate->Apply Disks Incubate Plate Incubate Plate Apply Disks->Incubate Plate Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate->Measure Zone of Inhibition Prepare Serial Dilutions Prepare Serial Dilutions Inoculate Wells Inoculate Wells Prepare Serial Dilutions->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Determine MIC Determine MIC Incubate Plate ->Determine MIC

Caption: Workflow for antimicrobial susceptibility testing methods.

A. Kirby-Bauer Disk Diffusion Method

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9][10]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]

  • Application of Disks:

    • Aseptically place sterile paper disks impregnated with a known concentration of the piperazine sulfonamide derivative onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.[9]

  • Incubation:

    • Invert the plates and incubate them at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone is indicative of the susceptibility of the bacterium to the compound.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][15]

Step-by-Step Methodology:

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperazine sulfonamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

    • The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the disk diffusion method and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which contain only broth).[15]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Data Presentation: Antimicrobial Activity of Representative Piperazine Sulfonamides
Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
8d Staphylococcus aureus26-28-[11]
8e Staphylococcus aureus21-23-[11]
8d Escherichia coli21-25-[11]
8e Escherichia coli17-20-[11]

Note: "-" indicates that the specific data was not provided in the cited source.

III. Antiviral Activity: Combating Viral Infections

Piperazine sulfonamide derivatives have demonstrated promising activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[16][17] Their mechanisms often involve the inhibition of key viral enzymes essential for replication.

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of infectious virions. Piperazine sulfonamide derivatives have been designed to fit into the active site of HIV-1 protease, disrupting its function.[16][18]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][19]

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound.[19]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Virus Dilution and Treatment:

    • Prepare serial dilutions of the piperazine sulfonamide derivative in a serum-free medium.

    • Mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-drug mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.[13]

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a fixative solution (e.g., 10% formalin).

    • Stain the cells with a staining solution (e.g., crystal violet). The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.[19]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

    • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation: Antiviral Activity of a Representative Piperazine Sulfonamide
Compound IDVirusCell LineEC₅₀ (nM)Reference
38 HIV-1Cell-based assay2.8[16]

IV. Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of piperazine sulfonamide derivatives to selectively inhibit specific enzymes makes them attractive candidates for treating a wide range of diseases, including diabetes, cancer, and neurodegenerative disorders.[15][20][21][22]

Mechanism of Action: Competitive and Non-Competitive Inhibition

Piperazine sulfonamide derivatives can act as either competitive or non-competitive inhibitors. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency. The specific mode of inhibition depends on the structure of the compound and the target enzyme.

cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Substrate Substrate Enzyme->Substrate Blocked Product Product Enzyme->Product Substrate binding Piperazine Sulfonamide Inhibitor Piperazine Sulfonamide Inhibitor Piperazine Sulfonamide Inhibitor->Enzyme Binds to active site

Caption: Schematic of competitive enzyme inhibition.

Experimental Protocol: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[20][21]

Principle: This fluorometric assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the fluorescent AMC moiety is monitored to determine enzyme activity.[22][23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the piperazine sulfonamide derivative in DMSO.

    • Dilute the human recombinant DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer to their working concentrations.[24]

  • Assay Plate Setup (in a 96-well black plate):

    • Inhibitor Wells: Add assay buffer, diluted DPP-IV enzyme, and the test compound at various concentrations.

    • Enzyme Control (100% Activity): Add assay buffer, diluted DPP-IV enzyme, and the same volume of DMSO as in the inhibitor wells.

    • Background Wells: Add assay buffer and the solvent.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[22]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the diluted substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[23]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[23][24]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(Fluorescence of enzyme control - Fluorescence of inhibitor well) / Fluorescence of enzyme control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[24]

Data Presentation: Enzyme Inhibitory Activity of Representative Piperazine Sulfonamides
Compound IDTarget EnzymeIC₅₀ (nM)Reference
1a DPP-IV- (22.6% inhibition at 100 µM)[20][21]
1c DPP-IV- (21.5% inhibition at 100 µM)[20][21]
38 HIV-1 Protease0.012[16]
- Carbonic Anhydrase IX0.4[15]

Note: "-" indicates that the source reported percent inhibition at a specific concentration instead of an IC₅₀ value.

V. Conclusion and Future Directions

The piperazine sulfonamide scaffold has unequivocally established itself as a "privileged structure" in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. This guide has provided a comprehensive technical overview of their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

The causality behind the broad-spectrum activity of these compounds lies in the synergistic combination of the piperazine ring's favorable pharmacokinetic properties and the sulfonamide moiety's ability to engage in crucial hydrogen bonding interactions with various biological targets. The self-validating nature of the described protocols ensures the generation of robust and reproducible data, which is paramount for making informed decisions in the drug development pipeline.

Future research in this field should focus on several key areas. Structure-activity relationship (SAR) studies, aided by computational modeling, will be instrumental in designing next-generation piperazine sulfonamide derivatives with enhanced potency and selectivity. The exploration of novel therapeutic targets for these compounds is also a promising avenue. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for translating promising in vitro results into clinically successful therapeutics. The continued investigation of piperazine sulfonamide derivatives holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Kumar, C. S., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 462-469. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

  • McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1285-1290. [Link]

  • Kachaeva, M. V., et al. (2024). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 29(4), 886. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

  • Singh, S., & Kaur, M. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 64-72. [Link]

  • Ali, A., et al. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(5), 104702. [Link]

  • Bio-protocol. (2018). DPP-IV–Inhibitory Activity Assay. [Link]

  • Al-Warhi, T., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Guntuku, L., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(43), 28169-28184. [Link]

  • Yilanci, T., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(6), 7549-7561. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Jo, V. E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

  • Xiang, J., et al. (2008). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. Journal of Medicinal Chemistry, 51(14), 4068-4071. [Link]

  • Remya, V. R., & Kurup, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5609-5614. [Link]

  • Sharma, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • De Clercq, E. (2009). Antiviral Sulfonamide Derivatives. Current Medicinal Chemistry, 16(36), 4836-4857. [Link]

  • Lee, K. E., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]

  • Adani Pharma. (n.d.). Piperazine & Derivatives. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 4-Methylpiperazine-1-sulfonamide in Lead Optimization Workflows

Executive Summary In contemporary drug discovery, fragment-based lead optimization requires building blocks that simultaneously improve physicochemical properties and provide robust synthetic handles. 4-Methylpiperazine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, fragment-based lead optimization requires building blocks that simultaneously improve physicochemical properties and provide robust synthetic handles. 4-Methylpiperazine-1-sulfonamide (CAS: 29604-19-1) has emerged as a privileged scaffold [1]. By combining the solubilizing power of a piperazine ring with the versatile reactivity and hydrogen-bonding capacity of a primary sulfonamide, this fragment is routinely deployed to rescue hydrophobic hits, tune pharmacokinetic profiles, and engage specific biological targets such as chemokine receptors [2], HDAC enzymes [3], and the NLRP3 inflammasome [4].

Structural Rationale and Physicochemical Impact

The utility of 4-methylpiperazine-1-sulfonamide stems from its tripartite structural logic. Rather than merely acting as a passive linker, each moiety actively contributes to the overall drug profile:

  • Piperazine Core: Introduces conformational rigidity and a basic nitrogen (pKa ~7.8), which is partially protonated at physiological pH. This drastically reduces LogD and enhances aqueous solubility [1].

  • N-Methyl Cap: Unlike a free secondary amine, the N-methyl group prevents rapid distal N-oxidation and N-glucuronidation by metabolic enzymes, thereby improving microsomal stability.

  • Primary Sulfonamide: Serves a dual purpose. Synthetically, it is a versatile nucleophile for cross-coupling. Pharmacologically, it acts as a potent hydrogen-bond donor/acceptor network and a highly effective zinc-binding group (ZBG) in metalloenzymes like HDAC6 [3].

FragmentLogic Fragment 4-Methylpiperazine -1-sulfonamide (CAS: 29604-19-1) Piperazine Piperazine Core Fragment->Piperazine Sulfonamide Primary Sulfonamide Fragment->Sulfonamide Methyl N-Methyl Cap Fragment->Methyl Solubility Increases Aqueous Solubility (pKa ~7.8) Piperazine->Solubility Rigidity Conformational Rigidity Piperazine->Rigidity Hbond H-Bond Donor/Acceptor & Zinc Chelation Sulfonamide->Hbond Metabolism Prevents Distal N-Oxidation Methyl->Metabolism

Structural features of 4-methylpiperazine-1-sulfonamide and their impact on ADME properties.

Quantitative ADME & Pharmacokinetic Profiling

To demonstrate the empirical value of this fragment, the following table summarizes the typical property shifts observed when replacing a generic hydrophobic sulfonamide (e.g., phenylsulfonamide) with 4-methylpiperazine-1-sulfonamide during lead optimization.

ParameterGeneric Phenylsulfonamide Lead4-Methylpiperazine-1-sulfonamide LeadAnalytical Method & Causality
Aqueous Solubility (pH 7.4) < 10 µM> 250 µMKinetic Nephelometry: Piperazine protonation drastically enhances solvation energy.
LogD (pH 7.4) 4.22.1Shake-flask LC-MS: Reduced lipophilicity prevents non-specific hydrophobic binding.
Plasma Protein Binding 99.5%85.0%Equilibrium Dialysis: Lower LogD reduces sequestration by Human Serum Albumin (HSA).
Microsomal Stability (Cl_int) 120 µL/min/mg35 µL/min/mgHuman Liver Microsomes: The N-methyl cap blocks rapid N-dealkylation pathways.
Target IC50 (HDAC6) 450 nM12 nMFluorometric Assay: The sulfonamide acts as an optimized zinc-binding pharmacophore.

Mechanistic Applications in Target Binding

The fragment is not limited to a single therapeutic area. Its integration has yielded clinical candidates across diverse target classes:

  • Chemokine Receptor Modulators: By coupling the sulfonamide to a chloropyrimidine core, researchers have developed potent modulators for autoimmune pathologies. The piperazine ring projects into solvent-exposed regions, improving the pharmacokinetic profile without disrupting receptor binding [2].

  • HDAC6 Inhibitors: In the design of 1,3,4-oxadiazole derivatives, the sulfonamide moiety directly chelates the catalytic zinc ion in the active site of Histone Deacetylase 6, while the methylpiperazine tail interacts with the narrow hydrophobic channel, granting high selectivity over other HDAC isoforms [3].

  • NLRP3 Inflammasome Inhibitors: The primary sulfonamide is reacted with isocyanates to form sulfonylureas. This specific linkage is a critical pharmacophore that binds to the NACHT domain of NLRP3, preventing its oligomerization and subsequent release of IL-1β [4].

Experimental Protocols: Synthetic Integration

The following protocols detail the two most common methods for integrating 4-methylpiperazine-1-sulfonamide into lead scaffolds.

Workflow Step1 1. Reagent Assembly Ar-Cl + Sulfonamide Step2 2. Catalyst Complex Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Deprotonation Cs2CO3 in Dioxane Step2->Step3 Step4 4. Cross-Coupling 100°C for 18h Step3->Step4 Step5 5. Purification Prep-HPLC Step4->Step5

Step-by-step experimental workflow for the Palladium-catalyzed C-N cross-coupling.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (N-Arylation)

This Buchwald-Hartwig amidation protocol is optimized for coupling the fragment to unactivated heteroaryl chlorides (e.g., chloropyrimidines) [2].

Reagents:

  • 4-Methylpiperazine-1-sulfonamide (1.2 eq)

  • Aryl/Heteroaryl chloride (1.0 eq)

  • Pd2(dba)3 (0.05 eq)

  • XPhos (0.1 eq)

  • Cs2CO3 (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, 4-methylpiperazine-1-sulfonamide, Pd2(dba)3, XPhos, and Cs2CO3.

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to remove oxygen, which rapidly degrades the active Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

    • Causality: Dioxane is selected because its high boiling point (101 °C) provides the necessary thermal energy for the amidation of unactivated chlorides, while its non-coordinating nature prevents solvent-induced catalyst deactivation.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture at 100 °C in an oil bath for 18 hours.

    • Causality: XPhos is critical here. Its bulky triisopropylphenyl group prevents the formation of inactive palladacycles, while the electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl chloride and forces the reductive elimination of the sterically hindered C-N bond. Cs2CO3 effectively deprotonates the sulfonamide (pKa ~ 10) without hydrolyzing the aryl chloride.

  • Self-Validation & Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the starting aryl chloride peak is consumed (>95%) and the product mass [M+H]+ is dominant.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate in vacuo. Purify via reverse-phase preparative HPLC.

Protocol B: Synthesis of Sulfonylureas via Isocyanate Condensation

This protocol details the formation of a sulfonylurea linkage, a common motif in NLRP3 inflammasome inhibitors [4].

Reagents:

  • 4-Methylpiperazine-1-sulfonamide (1.0 eq)

  • Alkyl/Aryl Isocyanate (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-methylpiperazine-1-sulfonamide in anhydrous THF under an inert atmosphere at room temperature.

    • Causality: THF is a polar aprotic solvent that readily dissolves both the fragment and the isocyanate without acting as a competing nucleophile (unlike alcohols).

  • Base Addition: Add TEA dropwise.

    • Causality: TEA acts as a catalytic base to deprotonate the sulfonamide, significantly enhancing the nucleophilicity of the nitrogen atom, facilitating rapid attack on the electrophilic central carbon of the isocyanate.

  • Isocyanate Addition: Cool the mixture to 0 °C. Add the isocyanate dropwise to control the exothermic condensation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Self-Validation & Monitoring: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the primary sulfonamide spot disappears. Post-purification, 1H NMR should show the disappearance of the primary sulfonamide NH2 protons (~7.0 ppm) and the appearance of two distinct NH protons characteristic of the sulfonylurea bridge.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify by flash column chromatography.

References

  • European Patent Office. "EP1809624B1 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators". Google Patents.
  • United States Patent and Trademark Office. "US10464911B2 - 1,3,4-oxadiazole sulfamide derivative compounds as histone deacetylase 6 inhibitor". Google Patents.
  • World Intellectual Property Organization. "WO2017140778A1 - Sulfonylureas and related compounds and use of same". Google Patents.

Sources

Application

Application Note: In Vitro Assay Protocols for 4-Methylpiperazine-1-sulfonamide

Introduction & Mechanistic Overview 4-Methylpiperazine-1-sulfonamide (CAS 29604-19-1, Molecular Formula: C5H13N3O2S) is a highly versatile small-molecule scaffold widely utilized in modern medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4-Methylpiperazine-1-sulfonamide (CAS 29604-19-1, Molecular Formula: C5H13N3O2S) is a highly versatile small-molecule scaffold widely utilized in modern medicinal chemistry and drug development[1]. As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dual-purpose pharmacophore.

Structurally, it combines two critical moieties:

  • The Primary Sulfonamide Group (–SO₂NH₂): This is a classic, potent zinc-binding pharmacophore. In physiological environments, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) metalloenzymes, mimicking the transition state of CO₂ hydration[2][3].

  • The 4-Methylpiperazine Ring: This six-membered cyclic amine acts as a solubilizing scaffold. In the development of advanced targeted therapies—such as JAK1 inhibitors, HDAC6 inhibitors, and NLRP3 inflammasome modulators—this ring improves the molecule's pharmacokinetic (PK) profile, bioavailability, and provides a vector for hydrogen bonding within kinase hinge regions[4][5].

Because of this dual nature, researchers working with 4-Methylpiperazine-1-sulfonamide must evaluate both its inherent Carbonic Anhydrase inhibitory activity (to understand potential off-target effects or to develop novel anti-glaucoma/anti-tumor agents) and its cellular cytotoxicity when used as a synthetic building block.

Dual utility of 4-Methylpiperazine-1-sulfonamide in drug discovery.

Quantitative Data: Expected CA Inhibitory Profiles

When evaluating sulfonamide-based compounds against Carbonic Anhydrase, it is crucial to understand the selectivity profile across different human CA (hCA) isoforms. The table below summarizes the expected inhibitory ranges (IC₅₀) for primary sulfonamides and their clinical relevance[2][6].

CA IsoformCellular LocalizationExpected IC₅₀ Range (Sulfonamides)Primary Clinical Relevance
hCA I Cytosolic (Erythrocytes)0.10 - 1.00 µMRetinal edema, Glaucoma
hCA II Cytosolic (Ubiquitous)0.01 - 0.10 µMGlaucoma, Altitude sickness
hCA IX Transmembrane0.05 - 0.50 µMHypoxic tumor microenvironments
hCA XII Transmembrane0.05 - 0.50 µMTumor metastasis

Protocol 1: In Vitro Carbonic Anhydrase Esterase Activity Assay

While the physiological role of CA is the hydration of CO₂, measuring CO₂ hydration requires complex stopped-flow spectrophotometry. A more robust, high-throughput, and self-validating method relies on the enzyme's promiscuous esterase activity . CA readily hydrolyzes 4-nitrophenyl acetate (p-NPA) into 4-nitrophenol, a yellow chromophore that can be quantified at 400–405 nm[7][8].

Experimental Causality & Design Choices
  • Buffer Selection: We explicitly use Tris-SO₄ (pH 7.4 - 7.6) instead of Tris-HCl. Why? Chloride ions (Cl⁻) are weak but measurable inhibitors of Carbonic Anhydrase. Using sulfate salts prevents baseline interference[2][6].

  • Pre-incubation: The enzyme and inhibitor must be pre-incubated for 15 minutes before adding the substrate. Why? Sulfonamides require time to deprotonate and form a stable coordination bond with the buried active-site zinc ion.

  • Solvent Control: p-NPA is insoluble in water and must be dissolved in Acetonitrile or DMSO. The final assay concentration of organic solvent must remain below 5% to prevent enzyme denaturation[7].

Materials Required
  • Enzyme: Recombinant human CA (e.g., hCA II or hCA IX) or bovine erythrocyte CA (bCA).

  • Substrate: 4-Nitrophenyl acetate (p-NPA), 20 mM stock in anhydrous Acetonitrile.

  • Test Compound: 4-Methylpiperazine-1-sulfonamide, 10 mM stock in 100% DMSO.

  • Positive Control: Acetazolamide (AAZ), 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6, containing 0.1 mM ZnSO₄.

Step-by-step workflow for the in vitro CA esterase activity assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dilute the CA enzyme in Assay Buffer to a working concentration of 20 ng/µL (or ~50 Units/well)[2].

    • Prepare a serial dilution of 4-Methylpiperazine-1-sulfonamide in DMSO (e.g., from 100 µM down to 1 nM final well concentration).

  • Plate Setup (96-Well Clear Flat-Bottom Plate):

    • Test Wells: Add 140 µL Assay Buffer, 20 µL Enzyme solution, and 20 µL of Test Compound.

    • Positive Control Wells: Add 140 µL Assay Buffer, 20 µL Enzyme solution, and 20 µL Acetazolamide.

    • Negative Control (Uninhibited): Add 140 µL Assay Buffer, 20 µL Enzyme solution, and 20 µL of 10% DMSO (vehicle).

    • Background Blank: Add 160 µL Assay Buffer and 20 µL of 10% DMSO (No enzyme).

  • Pre-Incubation:

    • Incubate the plate at 25°C for exactly 15 minutes to allow the E-I (Enzyme-Inhibitor) complex to form[3][9].

  • Reaction Initiation:

    • Rapidly add 20 µL of 0.7 mM p-NPA substrate (diluted from stock into assay buffer immediately before use) to all wells using a multichannel pipette. Total well volume is now 200 µL[9].

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader.

    • Read absorbance at 400 nm in kinetic mode every 30 seconds for 15 minutes at 25°C[7].

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the kinetic curve (ΔOD/min).

    • Subtract the Background Blank V₀ from all other wells to account for spontaneous, non-enzymatic hydrolysis of p-NPA.

    • Calculate % Inhibition: [1 - (V₀_test / V₀_uninhibited)] * 100.

    • Plot % Inhibition vs. Log[Inhibitor] to determine the IC₅₀ using non-linear regression.

Protocol 2: Cellular Cytotoxicity Counter-Screen (LDH Release)

When utilizing 4-Methylpiperazine-1-sulfonamide as a scaffold to synthesize novel kinase or inflammasome inhibitors, it is critical to verify that the observed biological effects are due to target engagement, not generalized cytotoxicity. The Lactate Dehydrogenase (LDH) release assay is a reliable, self-validating method to measure compound-induced cell death[10].

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., THP-1 macrophages for NLRP3 assays, or specific cancer lines) in a 96-well tissue culture plate at 1 × 10⁴ cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of 4-Methylpiperazine-1-sulfonamide derivatives (1 µM to 100 µM). Include a Vehicle Control (0.1% DMSO) and a Maximum Lysis Control (cells treated with 1% Triton X-100 or provided lysis buffer).

  • Incubation: Incubate for 24 to 48 hours depending on the specific drug discovery protocol.

  • Assay Execution:

    • Centrifuge the plate at 250 × g for 4 minutes to pellet cells and debris.

    • Transfer 50 µL of the supernatant to a fresh 96-well assay plate.

    • Add 50 µL of the CytoTox 96® Reagent (or equivalent LDH substrate) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

  • Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

  • Calculation: % Cytotoxicity =[(Experimental OD - Vehicle OD) / (Maximum Lysis OD - Vehicle OD)] * 100.

Note: True targeted inhibitors should exhibit an IC₅₀ for their primary target (e.g., kinase inhibition) that is at least 10-fold lower than their CC₅₀ (50% Cytotoxic Concentration) established in this assay.

References

  • PubChemLite. "4-methylpiperazine-1-sulfonamide (C5H13N3O2S)". uni.lu. Available at:[Link]

  • Google Patents. "WO2017140778A1 - Sulfonylureas and related compounds and use of same". google.com.
  • PMC. "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs". nih.gov. Available at:[Link]

  • MDPI. "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity". mdpi.com. Available at:[Link]

  • MDPI. "Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors". mdpi.com. Available at:[Link]

Sources

Method

Application Note: High-Throughput Synthesis and Screening of 4-Methylpiperazine-1-sulfonamide Libraries

Executive Summary The 4-methylpiperazine-1-sulfonamide scaffold is a highly privileged structural motif in medicinal chemistry and drug discovery. The piperazine ring imparts favorable physicochemical properties—such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylpiperazine-1-sulfonamide scaffold is a highly privileged structural motif in medicinal chemistry and drug discovery. The piperazine ring imparts favorable physicochemical properties—such as enhanced aqueous solubility and a basic amine that modulates pharmacokinetics—while the sulfonamide linkage offers excellent metabolic stability and strong hydrogen bond acceptor/donor capabilities. This specific scaffold has been successfully deployed in the development of highly potent HIV-1 protease inhibitors[1], broad-spectrum antimicrobial agents[2], and novel pyruvate kinase M2 (PKM2) activators for oncology[3].

This application note details a robust, self-validating protocol for the parallel synthesis of 4-methylpiperazine-1-sulfonamide libraries using a solid-phase scavenger approach, designed specifically for high-throughput screening (HTS) workflows.

Mechanistic Rationale & Scaffold Significance

In combinatorial library synthesis, the reaction between 1-methylpiperazine and diverse sulfonyl chlorides ( R−SO2​Cl ) is highly efficient. Sulfonylation of the secondary amine in 1-methylpiperazine proceeds rapidly via a nucleophilic acyl substitution mechanism.

Causality in Reaction Design: To enable HTS without the severe bottleneck of traditional silica gel chromatography, this protocol utilizes an asymmetric reagent stoichiometry combined with solid-phase scavenging. By intentionally using a slight stoichiometric excess of the sulfonyl chloride (1.2 equivalents), we drive the consumption of the 1-methylpiperazine to absolute completion. This makes the subsequent purification step unidirectional: we only need to remove the unreacted electrophile (sulfonyl chloride) and the reaction byproducts (HCl). Polymer-bound trisamine is then introduced to covalently sequester the excess sulfonyl chloride, yielding screening-ready compounds with >95% purity directly from simple filtration.

Workflow A 1-Methylpiperazine + R-SO2Cl B Parallel Sulfonylation (DIPEA, DCM) A->B C Solid-Phase Scavenging (Trisamine Resin) B->C D High-Throughput Filtration & Evaporation C->D E LC-MS QC (>95% Purity Target) D->E F Phenotypic / Target Screening E->F

Fig 1. High-throughput synthesis and screening workflow for piperazine sulfonamide libraries.

Protocol: 96-Well Parallel Synthesis

Materials & Reagents
  • Core Scaffold: 1-Methylpiperazine (1.0 eq, 0.1 mmol per well)

  • Diversity Elements: Diverse Sulfonyl Chloride Library (1.2 eq, 0.12 mmol per well)

  • Base: N,N -Diisopropylethylamine (DIPEA) (2.0 eq, 0.2 mmol per well)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Scavenger: Polymer-bound trisamine resin (3.0 eq relative to excess sulfonyl chloride, ~3-4 mmol/g loading)

  • Equipment: 96-well deep-well glass reactor block, orbital shaker, 96-well PTFE frit filter plates, centrifugal evaporator (e.g., Genevac).

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring quality control is embedded before irreversible steps are taken.

  • Preparation of Reagent Plates: Dispense 0.1 mmol of 1-methylpiperazine dissolved in 0.5 mL anhydrous DCM into each well of a 96-well deep-well glass reactor block. Add 0.2 mmol of DIPEA to each well. Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during sulfonylation, preventing the protonation of the piperazine core which would halt the reaction.

  • Sulfonylation: Slowly add 0.12 mmol of the respective sulfonyl chloride (dissolved in 0.5 mL DCM) to each well.

  • Reaction Incubation: Seal the reactor block with a chemically resistant mat and agitate on an orbital shaker at room temperature (20-25°C) for 12 hours.

  • Self-Validation (QC Check): Sample 3-5 representative wells (e.g., corners and center) for rapid LC-MS analysis. Critical Step: Do not proceed to scavenging unless the LC-MS confirms complete disappearance of the 1-methylpiperazine peak and >95% conversion to the sulfonamide product.

  • Electrophile Scavenging: Uncap the block and add polymer-bound trisamine resin (approx. 50 mg/well) to quench and sequester the unreacted sulfonyl chloride. Agitate for an additional 4 hours. Rationale: The primary amines on the solid-supported resin react rapidly with the highly electrophilic sulfonyl chloride, immobilizing the excess reagent onto the macroscopic beads.

  • Filtration and Concentration: Transfer the heterogeneous mixtures to a 96-well filter plate equipped with a PTFE frit. Filter the solutions into a clean 96-well collection plate. Wash the resin twice with 0.5 mL DCM to ensure complete recovery of the product. Evaporate the solvent using a centrifugal evaporator to yield the dry 4-methylpiperazine-1-sulfonamide library.

Quantitative Data: Expected Library Properties

By utilizing the solid-supported scavenger methodology, the resulting library bypasses the need for liquid chromatography. The quantitative metrics below summarize the expected physicochemical and analytical profile of the generated library, optimized for immediate biological screening.

PropertyTarget Range / AverageAnalytical Method
Synthesis Yield 75% - 92% (Post-scavenging)Gravimetric Analysis
Library Purity > 95%LC-UV (254 nm) / MS
Molecular Weight (MW) 250 - 450 DaESI-MS (Positive Ion Mode)
Calculated LogP (cLogP) 1.5 - 3.5In silico prediction
Topological Polar Surface Area (TPSA) 45 - 80 ŲIn silico prediction

Downstream Application: Target Screening (PKM2 Example)

Synthesized 4-methylpiperazine-1-sulfonamides have shown remarkable efficacy as allosteric modulators in phenotypic and target-based screens. For instance, screening of such libraries has successfully identified potent activators of Pyruvate Kinase M2 (PKM2), a critical enzyme implicated in cancer metabolism[3].

Mechanistically, the sulfonamide moiety engages in highly specific hydrogen bonding within the allosteric pocket of the enzyme. This binding event induces the tetramerization of PKM2 from its inactive monomeric/dimeric states into its highly active tetrameric state. This structural shift alters cellular metabolism, moving it away from aerobic glycolysis (the Warburg effect) and effectively suppressing tumor cell proliferation[3].

Fig 2. Mechanistic pathway of PKM2 activation by piperazine sulfonamide hit compounds.

References

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.[Link]

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 4-Methylpiperazine-1-sulfonamide

Introduction and Scope 4-Methylpiperazine-1-sulfonamide (CAS No: 29604-19-1) is a bifunctional organic compound featuring both a sulfonamide moiety and a piperazine ring.[1] This structure makes it a valuable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

4-Methylpiperazine-1-sulfonamide (CAS No: 29604-19-1) is a bifunctional organic compound featuring both a sulfonamide moiety and a piperazine ring.[1] This structure makes it a valuable building block and scaffold in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules with potential therapeutic activity.[1][2] The presence of the sulfonamide group, a well-known pharmacophore, and the piperazine ring, which can enhance aqueous solubility and bioavailability, underscores its importance for researchers in the field.[1]

This document provides a comprehensive guide for the safe handling, storage, and disposal of 4-Methylpiperazine-1-sulfonamide. The protocols herein are designed for researchers, laboratory personnel, and drug development professionals. The core principle of these guidelines is risk mitigation through a combination of engineering controls, appropriate personal protective equipment (PPE), and established safe laboratory practices. The causality behind each recommendation is explained to foster a deeper understanding of safety-conscious experimental design.

Compound Profile and Hazard Assessment

A thorough understanding of the chemical's properties and potential hazards is the foundation of safe laboratory work. While specific hazard data for 4-Methylpiperazine-1-sulfonamide is not extensively published, a conservative assessment can be made based on its functional groups (piperazine and sulfonamide) and data from structurally similar compounds.

Chemical and Physical Properties
PropertyValueSource
Chemical Name 4-Methylpiperazine-1-sulfonamide[1][3]
Synonyms 1-Methyl-4-sulfonamidopiperazine, N-Sulfamoyl-N'-methylpiperazine[1]
CAS Number 29604-19-1[1]
Molecular Formula C₅H₁₃N₃O₂S[1][3]
Molecular Weight 179.24 g/mol [1]
Physical Form Solid[4]
Hazard Analysis & Trustworthiness Statement

Potential Hazards Include:

  • Skin Corrosion/Irritation: Piperazine derivatives are frequently skin irritants or corrosives.[5][7][8][9] Direct contact may cause redness, itching, or chemical burns.

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause severe irritation and potentially irreversible damage.[5][8][9]

  • Acute Toxicity (Oral, Inhalation): The compound may be harmful if swallowed or if the dust is inhaled.[5][8] The piperazine moiety can be toxic if ingested.

  • Respiratory Sensitization: While not confirmed for this specific compound, amine-containing compounds can sometimes act as respiratory sensitizers.

Hazard Statement (Inferred from related compounds)GHS Class (Anticipated)Rationale / Source Compound
H314: Causes severe skin burns and eye damage Skin Corr. 1B / Eye Dam. 1Based on 4-methylpiperazine-1-sulfonyl chloride and 4-Methylpiperazine-1-carbonyl chloride.[6][7][9]
H302: Harmful if swallowed Acute Tox. 4 (Oral)Common hazard for piperazine derivatives.[6][8]
H332: Harmful if inhaled Acute Tox. 4 (Inhalation)A risk if the solid material becomes airborne as dust.[8]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-Methylpiperazine-1-sulfonamide solid and its solutions must be conducted inside a certified chemical fume hood. This is the primary defense against inhalation of dust or vapors.[10]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

  • Safety Stations: A fully functional eyewash station and safety shower must be readily accessible and located near the workstation.[8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task and the potential for exposure. The following diagram outlines the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration start Start: Handling 4-Methylpiperazine-1-sulfonamide task Evaluate Task: - Scale (mg vs g) - Dust/Aerosol Generation? - Splash Hazard? start->task ppe_low Safety Glasses with Side Shields Standard Nitrile Gloves (single pair) Cotton Lab Coat task->ppe_low Low Risk ppe_mod Chemical Splash Goggles Powder-Free Nitrile Gloves (single pair) Chemical-Resistant Gown task->ppe_mod Moderate Risk ppe_high Face Shield over Goggles Double-Gloving (Nitrile) Chemical-Resistant Gown Consider N95 Respirator task->ppe_high High Risk

Caption: PPE selection workflow for handling 4-Methylpiperazine-1-sulfonamide.

  • Eye/Face Protection: At a minimum, safety glasses with side shields are required. For tasks with a splash hazard, such as transferring solutions, chemical splash goggles are mandatory.[11] A face shield worn over goggles provides the highest level of protection.[12][13]

  • Gloves: Use powder-free nitrile gloves.[11][14] The absence of powder prevents the aerosolization of contaminants.[12] Gloves must be inspected before use and removed properly to avoid skin contact. Contaminated gloves should be disposed of immediately as chemical waste.[5]

  • Body Protection: A flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with higher risk, a chemical-resistant gown provides superior protection.[5][12]

  • Respiratory Protection: Not generally required when handling small quantities within a fume hood. If there is a potential for generating significant dust (e.g., during a spill or large-scale transfer outside of a glovebox), an N95 or higher-rated respirator should be worn as part of a comprehensive respiratory protection program.[11][12][14]

Protocols for Safe Handling and Use

Adherence to standardized protocols is critical for ensuring personnel safety and experimental integrity.

General Handling Precautions
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][12]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Keep containers tightly closed when not in use.

Protocol: Weighing and Dispensing Solid Compound
  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Cover the work surface with disposable absorbent liner. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) within the hood.

  • Don PPE: Don the appropriate PPE as determined by the risk assessment (see Section 3.2).

  • Equilibration: Allow the container of 4-Methylpiperazine-1-sulfonamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect stability.

  • Dispensing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh boat. Avoid any actions that could generate dust, such as scraping or dropping material from a height.

  • Closure: Immediately and securely close the primary container.

  • Cleanup: Clean the spatula thoroughly. Wipe down the external surfaces of the container and the work area within the hood. Dispose of any contaminated weigh paper or liners in the designated solid chemical waste container.

Protocol: Preparation of Solutions
  • Weighing: Follow the protocol outlined in Section 4.2 to weigh the required amount of solid directly into the reaction vessel or a tared container.

  • Solvent Addition: Place the vessel containing the solid on a stir plate within the fume hood. Add the chosen solvent slowly via a pipette or graduated cylinder. Causality: Adding solvent to the solid, rather than the other way around, minimizes the risk of splashing and aerosol generation.

  • Mixing: Begin stirring to facilitate dissolution. Be aware that dissolution may be exothermic or endothermic.

  • Transfer: If the solution needs to be transferred, use a secondary container to move it outside of the fume hood.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry place (e.g., 15-25°C)Prevents thermal degradation. Refrigeration (2-8°C) may be suitable for long-term storage, but the container must be warmed to room temperature before opening.[15]
Atmosphere Tightly sealed container. Store under an inert atmosphere (e.g., Argon, Nitrogen).Protects from atmospheric moisture and oxygen, which can degrade amine and sulfonamide functionalities over time.[8][16]
Light Protect from light. Store in an opaque or amber container.Prevents photochemical decomposition.[16]
Location Store in a designated, labeled cabinet for toxic or reactive chemicals.[17]Segregates the chemical from incompatible materials and general traffic areas.
Chemical Incompatibilities

To prevent dangerous reactions, 4-Methylpiperazine-1-sulfonamide must be segregated from the following chemical classes:[18]

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). Can cause violent exothermic reactions.[8][16]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). The basic piperazine nitrogen will react exothermically in an acid-base neutralization.

  • Acid Chlorides & Anhydrides: (e.g., acetyl chloride). Can react with the sulfonamide or piperazine nitrogen atoms.[8]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its impact.

Spill Response

The following flowchart outlines the general procedure for responding to a spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill - Minor (<1g) or Major (>1g)? - Contained in hood? start->assess alert Alert Personnel & Evacuate Area (if major) assess->alert Major Spill ppe Don Enhanced PPE - Gown, Goggles, Double Gloves - N95 Respirator assess->ppe Minor Spill alert->ppe contain Contain Spill - Gently cover with absorbent pads (for liquids) or dry sand (for solids) ppe->contain cleanup Clean Up - Carefully sweep solid into dustpan - Use absorbent for liquids - Place in sealed waste container contain->cleanup decon Decontaminate Area - Wash with soap and water - Follow with 70% ethanol cleanup->decon dispose Dispose of all materials (including PPE) as hazardous waste decon->dispose end Incident Reported dispose->end

Caption: General workflow for chemical spill response.

Protocol for a Minor Solid Spill (<1 g) inside a Fume Hood:

  • Alert: Notify others in the immediate area.

  • PPE: Ensure you are wearing appropriate PPE (Section 3.2, Moderate or High Risk).

  • Cleanup: Gently cover the spill with a dry, inert material like sand or vermiculite to prevent dust from becoming airborne. Carefully sweep the mixture into a dustpan and place it in a clearly labeled, sealed container for hazardous waste.[9]

  • Decontaminate: Wipe the area with a damp cloth (using water), followed by a solvent like ethanol. Place all cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the sealed container and any contaminated PPE according to institutional guidelines.[8][19]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the medical personnel the compound's container or SDS.[8][9]

Waste Disposal

All waste containing 4-Methylpiperazine-1-sulfonamide, including contaminated PPE, cleaning materials, and unneeded compound, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office. Follow all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[8][19]

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Methylpiperidine-4-methylamine. Retrieved from a representative SDS. (General safety principles are applicable).
  • ASHP. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methylpiperazine-1-sulfonamide (C5H13N3O2S). Retrieved from [Link]

  • University of Iowa Health Care. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). PPE and Decontamination | Substance Use. Retrieved from [Link]

  • Corewell Health. (2023). Sulfonamides (Sulfas) - Lab Test. Retrieved from [Link]

  • PubChem. (n.d.). 4-methylpiperazine-1-sulfonyl Chloride. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Wagner, F. F., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144547. Retrieved from [Link]

Sources

Method

Introduction to the 4-Methylpiperazine-1-sulfonamide Scaffold

An in-depth analysis of the current literature reveals that while "4-Methylpiperazine-1-sulfonamide" is a known chemical entity and a constituent of various biologically active molecules, it is not established as a speci...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the current literature reveals that while "4-Methylpiperazine-1-sulfonamide" is a known chemical entity and a constituent of various biologically active molecules, it is not established as a specific chemical probe with a defined target and validated application.[1][2] The 4-methylpiperazine-1-sulfonyl moiety, however, is a versatile scaffold found in compounds ranging from kinase inhibitors to agents that modulate cellular trafficking.[3][4]

Therefore, this document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization and utilization of a novel compound based on the 4-Methylpiperazine-1-sulfonamide scaffold. It provides the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to develop this, or structurally similar molecules, into a validated chemical probe.

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[5][6] Its ability to act as a bioisostere for other functional groups and its synthetic tractability have made it a privileged scaffold in modern drug discovery.[5] When combined with a piperazine ring—a moiety known to enhance aqueous solubility and bioavailability—the resulting structure becomes an attractive starting point for developing novel bioactive compounds.[1][7]

This guide will use 4-Methylpiperazine-1-sulfonamide as a model scaffold to detail a strategic workflow for its evaluation as a potential chemical probe. The principles and protocols described herein are broadly applicable to other novel small molecules.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is the first step in its development as a research tool.

Key Properties

The fundamental properties of 4-Methylpiperazine-1-sulfonamide provide a baseline for its handling and potential biological behavior.

PropertyValueSource
Molecular Formula C₅H₁₃N₃O₂S[2]
Molecular Weight 179.24 g/mol [1]
InChIKey NMAOAFBQWWLHQG-UHFFFAOYSA-N[2]
Predicted XlogP -1.3[2]
Appearance White solid (typical)[5]
General Synthesis Protocol

The synthesis of 4-Methylpiperazine-1-sulfonamide and its derivatives is typically achieved through a straightforward nucleophilic substitution reaction. The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[5][8]

Objective: To synthesize 4-Methylpiperazine-1-sulfonamide.

Materials:

  • 1-Methylpiperazine

  • Sulfamoyl chloride (or a suitable sulfonyl chloride)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the sulfonyl chloride.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[8]

  • Addition of Sulfonylating Agent: Slowly add a solution of the desired sulfonyl chloride (e.g., sulfamoyl chloride, 1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-Methylpiperazine-1-sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

G cluster_synthesis Synthesis Workflow start Dissolve 1-Methylpiperazine in DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_sulfonyl Add Sulfonyl Chloride add_base->add_sulfonyl react Stir at RT add_sulfonyl->react workup Aqueous Work-up react->workup purify Purify (Chromatography) workup->purify end_product 4-Methylpiperazine-1-sulfonamide purify->end_product

Fig. 1: General workflow for the synthesis of 4-Methylpiperazine-1-sulfonamide.

Potential Applications as a Chemical Probe

Based on existing literature for structurally related compounds, a probe based on the 4-Methylpiperazine-1-sulfonamide scaffold could be investigated for several biological activities.

Modulator of Endocytic Trafficking

A chemical genetics screen identified a class of sulfonamides that interfere with endocytic and exocytic membrane traffic by elevating the pH of acidic organelles like endosomes and lysosomes.[4] These compounds were found to inhibit the vacuolar-type H+-ATPase (V-ATPase) and also act as proton ionophores.[4] This suggests that 4-Methylpiperazine-1-sulfonamide could be a valuable tool to study the role of organellar pH in cellular processes such as receptor recycling, protein degradation, and viral entry.

Scaffold for Kinase Inhibitor Development

The piperazine and sulfonamide moieties are prevalent in kinase inhibitors. For instance, a potent and selective PI3Kα inhibitor, CYH33, incorporates a methylsulfonyl-piperazine group.[3] This inhibitor functions by modulating the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] The 4-Methylpiperazine-1-sulfonamide scaffold could therefore serve as a starting point for fragment-based drug design or high-throughput screening campaigns aimed at discovering new kinase inhibitors.

G cluster_pathway Hypothetical PI3K/AKT Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Downstream Downstream Targets (e.g., mTOR) AKT->Downstream Probe Probe based on 4-Methylpiperazine- 1-sulfonamide Probe->PI3K

Fig. 2: Potential inhibition of the PI3K signaling pathway by a probe.
Foundation for Fluorescent Probes

Sulfonamides have been incorporated into fluorescent molecules to create probes for specific biological targets or for tumor imaging.[9][10][11] For example, some sulfonamide derivatives target carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors.[10][12][13] By conjugating the 4-Methylpiperazine-1-sulfonamide scaffold to a fluorophore, it may be possible to develop novel probes for cellular imaging applications.

Essential Protocols for Probe Characterization

Before a compound can be used as a reliable chemical probe, it must undergo rigorous characterization. The following protocols provide a foundational workflow for this process.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration range at which 4-Methylpiperazine-1-sulfonamide exhibits toxicity to a given cell line, thereby establishing a safe working concentration for subsequent cell-based assays.

Principle: The MTT (or resazurin) assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon compound treatment indicates cytotoxicity.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)[14]

  • 96-well cell culture plates

  • 4-Methylpiperazine-1-sulfonamide (dissolved in DMSO to create a high-concentration stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • DMSO or a suitable solubilization buffer

  • Plate reader capable of measuring absorbance at 570 nm (for MTT) or fluorescence at 560ex/590em (for Resazurin)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Compound Preparation: Prepare a series of dilutions of the 4-Methylpiperazine-1-sulfonamide stock solution in complete culture medium. It is critical to ensure the final DMSO concentration is consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For Resazurin: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours until a color change is observed.

  • Measurement: Read the plate using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the cell viability (%) against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited). For use as a probe, concentrations well below the IC₅₀ should be chosen.[16]

Protocol 2: Assessing Effects on Endocytosis

Objective: To determine if 4-Methylpiperazine-1-sulfonamide affects the process of clathrin-mediated endocytosis, using the uptake of fluorescently labeled transferrin as a model.

Principle: Transferrin (Tf) is internalized by cells via the transferrin receptor in a well-characterized clathrin-mediated endocytic pathway. A change in the intracellular accumulation of fluorescently labeled Tf can indicate a disruption in this pathway.

Materials:

  • HeLa cells or another suitable cell line

  • Glass-bottom culture dishes or multi-well plates

  • Serum-free cell culture medium

  • 4-Methylpiperazine-1-sulfonamide

  • Fluorescently labeled Transferrin (e.g., Alexa Fluor™ 488 conjugate)

  • Hoechst 33342 stain (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for cell fixation

  • Fluorescence microscope or a high-content imaging system

Protocol:

  • Cell Culture: Seed cells onto glass-bottom dishes and allow them to grow to 50-70% confluency.

  • Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 30-60 minutes to increase the surface expression of transferrin receptors.

  • Pre-treatment: Treat the cells with the desired non-toxic concentration of 4-Methylpiperazine-1-sulfonamide (and a vehicle control) for a chosen duration (e.g., 30 minutes).

  • Tf Uptake: Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.

  • Wash and Fix: Place the dishes on ice, wash three times with ice-cold PBS to remove surface-bound Tf, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining and Imaging: Wash the cells again with PBS, counterstain the nuclei with Hoechst 33342, and acquire images using a fluorescence microscope.

  • Analysis: Quantify the intracellular fluorescence intensity of transferrin per cell. A significant decrease in fluorescence in the treated cells compared to the control indicates inhibition of endocytosis.

G cluster_workflow Endocytosis Assay Workflow seed Seed Cells on Glass-bottom Dish starve Serum Starve seed->starve treat Pre-treat with Probe or Vehicle starve->treat add_tf Add Fluorescent Transferrin treat->add_tf incubate Incubate at 37°C add_tf->incubate wash_fix Wash and Fix Cells incubate->wash_fix image Image with Fluorescence Microscope wash_fix->image analyze Quantify Fluorescence image->analyze

Fig. 3: Experimental workflow for the transferrin uptake assay.

Data Interpretation and Best Practices

The value of a chemical probe is entirely dependent on the rigor with which it is validated and used.[17]

  • Dose-Response is Critical: Always perform concentration-response experiments to fully characterize the probe's effects. This helps differentiate specific, on-target effects from non-specific or toxic phenomena that may occur at higher concentrations.[17]

  • Use Appropriate Controls: The use of a vehicle control (e.g., DMSO) is mandatory. If possible, a structurally similar but biologically inactive analog should also be tested to ensure that the observed phenotype is not due to a general chemical property of the scaffold.

  • Validate in Different Systems: A probe validated in one cell line may not behave identically in another due to differences in protein expression, metabolism, or membrane properties. It is essential to confirm that the probe engages its intended target in any new system before proceeding with further experiments.[16]

  • Consider Off-Target Effects: Chemical probes are rarely perfectly selective. Be critical in interpreting results and consider alternative explanations. Orthogonal experiments, such as target knockdown via RNAi, can help confirm that the probe's effect is truly mediated by the intended target.[17]

By following a systematic approach of synthesis, characterization, and careful experimental application, novel compounds based on the 4-Methylpiperazine-1-sulfonamide scaffold can be developed into powerful chemical probes to dissect complex biological processes.

References

  • Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Mayer, T. U., et al. (2003). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Molecular Biology of the Cell, 14(9), 3657–3669. [Link]

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Ilies, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4213. [Link]

  • Li, X., et al. (2019). Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120. Analytical Chemistry, 91(23), 15037–15044. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • ResearchGate. (2021). Sulfonamide‐β‐lactam Hybrids Incorporating the Piperazine Moiety as Potential Antiinflammatory Agent with Promising Antibacterial Activity. [Link]

  • Lin, F., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2774. [Link]

  • Semantic Scholar. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. [Link]

  • Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8439–8455. [Link]

  • PubChemLite. 4-methylpiperazine-1-sulfonamide (C5H13N3O2S). [Link]

  • PubMed. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. [Link]

  • Google Patents. (2020).
  • Taylor & Francis Online. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]

  • ResearchGate. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. [Link]

  • SciSpace. (2021). Novel sulfonamide-β-lactam hybrids incorporating the piperazine moiety as potential iNOS inhibitors with promising antibacterial activity. [Link]

  • PMC. (2012). Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. [Link]

  • Cells. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • PMC. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methylpiperazine-1-Sulfonamide Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-Methylpiperazine-1-sulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-Methylpiperazine-1-sulfonamide (CAS 29604-19-1) .

This compound is a highly versatile small-molecule scaffold frequently utilized in the synthesis of kinase inhibitors and antiretroviral therapeutics[1][2]. However, its unique molecular architecture—combining a basic, flexible tertiary amine (methylpiperazine) with a highly polar, hydrogen-bonding primary sulfonamide group (–SO₂NH₂)—results in moderate to high polarity and an enhanced solubility profile[3]. These properties frequently lead to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS, or "oiling out") and poor crystalline yields.

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to ensure phase purity and high recovery.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product consistently "oil out" instead of forming a crystalline solid?

The Causality: Oiling out (LLPS) occurs when your supersaturated solution crosses the spinodal curve before overcoming the activation energy barrier for nucleation. The piperazine moiety drastically enhances the compound's solubility in polar solvents[3], while the primary sulfonamide group forms strong, competing solute-solvent hydrogen bonds. Instead of forming a highly ordered crystal lattice, the system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich continuous phase.

The Solution: You must bypass the metastable zone's lower boundary by employing Seeded Anti-Solvent Crystallization . By introducing seed crystals before the cloud point is reached, you provide a pre-existing lattice (lowering the entropic barrier), forcing the solute to deposit onto the seeds rather than phase-separating into an oil.

Q2: How can I improve the poor crystalline yield from protic solvents like Ethanol?

The Causality: The basic N4-methyl tertiary amine readily interacts with protic solvents, maintaining high residual solubility even at sub-ambient temperatures.

The Solution: Shift the thermodynamic landscape via Reactive Crystallization (Salt Formation) . Converting the freebase into a hydrochloride (HCl) or mesylate salt protonates the basic piperazine nitrogen. This alters the molecular dipole, increases the lattice energy of the resulting solid, and drastically reduces its solubility in moderately polar solvent systems (like Isopropanol), driving the equilibrium toward crystallization.

Q3: I suspect polymorph contamination. How do I ensure phase purity?

The Causality: Sulfonamides are notorious for polymorphism. The –SO₂NH₂ group acts as both a hydrogen bond donor and acceptor, allowing the molecule to pack into multiple stable conformational networks (e.g., dimers vs. infinite ribbons) depending on the cooling rate and solvent polarity.

The Solution: Implement a Slurry Maturation (Ostwald Ripening) step. By holding the suspension at an elevated temperature just below the dissolution point, kinetically favored (but thermodynamically unstable) polymorphs will redissolve, and the thermodynamically stable polymorph will selectively grow.

Part 2: Quantitative Data & Solvent Selection

To optimize your workflow, utilize the following empirical data matrix for 4-Methylpiperazine-1-sulfonamide.

System StrategyPrimary SolventAnti-SolventSolubility ProfileCrystallization Propensity & Risk
A: Polar / Non-Polar Ethanol (EtOH)HeptaneHigh in EtOH, Very Low in HeptaneHigh Risk of LLPS. Requires strict temperature control and seeding.
B: Aprotic / Ether Ethyl Acetate (EtOAc)Methyl tert-butyl ether (MTBE)Moderate in EtOAc, Low in MTBEModerate/Good. Slower nucleation, but yields high-purity freebase.
C: Aqueous Shift Water (pH > 9)Water (pH 7)High at basic pH, Low at neutralPoor. Highly prone to hydrate formation, gelation, and trapping impurities.
D: Salt Formation Isopropanol (IPA)Diethyl EtherHigh for freebase, Low for HCl saltExcellent. Highest lattice energy; rapid nucleation and >90% recovery.

Part 3: Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Freebase Isolation)

Objective: Isolate the freebase while preventing Liquid-Liquid Phase Separation.

  • Dissolution: Dissolve 10.0 g of crude 4-Methylpiperazine-1-sulfonamide in 40 mL of Ethyl Acetate (EtOAc) at 60 °C under continuous agitation (400 rpm).

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated jacketed reactor to remove heterogeneous nucleants.

  • Controlled Cooling & Seeding: Cool the reactor to 45 °C at a strict rate of 0.5 °C/min. At 45 °C, add 0.1 g (1 wt%) of pure 4-Methylpiperazine-1-sulfonamide seed crystals.

    • Causality: Adding seeds within the Metastable Zone Width (MSZW) prevents the supersaturation level from reaching the LLPS boundary.

  • Aging: Hold the suspension at 45 °C for 60 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition: Linearly dose 60 mL of MTBE over 2 hours using a syringe pump.

  • Final Cooling & Isolation: Cool the slurry to 5 °C at 0.1 °C/min. Filter under vacuum and wash the cake with 15 mL of cold MTBE. Dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder. A single, sharp endothermic melting peak confirms phase purity and the absence of amorphous/oiled-out domains.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Objective: Maximize yield and crystallinity for highly impure batches.

  • Dissolution: Dissolve 10.0 g of the crude freebase in 50 mL of Isopropanol (IPA) at 50 °C.

  • Acid Dosing: Slowly add 1.05 equivalents of 5M HCl in Isopropanol dropwise over 30 minutes.

    • Causality: The localized supersaturation of the newly formed salt is immediately relieved by primary nucleation. The slow dosing prevents rapid precipitation, which would otherwise trap impurities in the crystal lattice.

  • Maturation: Heat the resulting slurry to 65 °C for 2 hours (Ostwald Ripening), then cool to 10 °C at 0.2 °C/min.

  • Isolation: Filter and wash with 20 mL of cold IPA.

  • Self-Validation Step: Pull a 1 mL aliquot of the mother liquor, filter, and analyze via HPLC. A residual solute concentration of <5 mg/mL validates the thermodynamic completion of the crystallization.

Part 4: Process Visualization

Below is the logical workflow for diagnosing and resolving phase separation issues during the crystallization of this compound.

Crystallization_Workflow A Crude 4-Methylpiperazine- 1-sulfonamide B Dissolution in Primary Solvent (EtOAc) A->B C Controlled Cooling (0.5 °C/min) B->C D Phase State Assessment C->D E Oiling Out (LLPS) Detected D->E Metastable Zone Exceeded G Nucleation & Crystal Growth D->G Within MSZW F Reheat to Clear Point & Add Seed Crystals E->F H Anti-Solvent Addition (MTBE) F->H I Filtration & Drying (Self-Validation via DSC) G->I H->G

Workflow for overcoming Liquid-Liquid Phase Separation (LLPS) during crystallization.

References

  • Title: USRE47221E1 - Tricyclic compounds - Google Patents Source: google.com (Patents) URL: [1]

  • Title: US9951043B2 - Therapeutic compounds - Google Patents Source: google.com (Patents) URL: [2]

Sources

Optimization

4-Methylpiperazine-1-sulfonamide reaction condition optimization

Welcome to the Technical Support Center for Piperazine Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic and practical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-methylpiperazine-1-sulfonamide.

This guide bypasses generic advice to focus on the chemical causality behind reaction failures, offering self-validating protocols and optimization matrices to ensure reproducible yields in your drug development workflows.

Section 1: Mechanistic Workflows

The synthesis of 4-methylpiperazine-1-sulfonamide relies on the functionalization of the secondary amine of 1-methylpiperazine. Depending on your scale, available equipment, and tolerance for hazardous reagents, the reaction is typically driven through one of two distinct pathways: Thermal Condensation or Nucleophilic Substitution .

Workflow cluster_A Pathway A: Thermal Condensation cluster_B Pathway B: Nucleophilic Substitution SM 1-Methylpiperazine (Nucleophile) ReagentA Sulfamide (NH2SO2NH2) SM->ReagentA ReagentB Sulfamoyl Chloride (NH2SO2Cl) SM->ReagentB CondA 1,4-Dioxane Reflux (110°C), 18h ReagentA->CondA Product 4-Methylpiperazine-1-sulfonamide (Target Product) CondA->Product - NH3 (gas) CondB DCM or MeCN + Base 0°C to RT, 1-5h ReagentB->CondB CondB->Product - HCl (quenched)

Reaction pathways for the synthesis of 4-methylpiperazine-1-sulfonamide.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Thermal Condensation (Sulfamide Route)

This route is highly atom-economical and scalable, avoiding the use of highly reactive acid chlorides[1].

  • Initiation : Dissolve 1-methylpiperazine (1.0 equiv) in anhydrous 1,4-dioxane.

  • Addition : Add sulfamide (1.5 to 2.5 equiv) to the solution. Causality: An excess of sulfamide is required to drive the equilibrium forward and prevent the formation of symmetrical bis-piperazine byproducts.

  • Reflux : Heat the reaction mixture to reflux (approx. 100–110 °C) for 16–18 hours[1]. Causality: This transamidation-type reaction possesses a high activation energy barrier. Thermal energy is mandatory to break the stable S-N bond of sulfamide and expel ammonia gas.

  • Validation Checkpoint : The evolution of ammonia gas can be confirmed by holding damp red litmus paper over the condenser exhaust; a color change to blue validates that the condensation is actively proceeding.

  • Workup : Concentrate the mixture in vacuo. Partition the residue between ethyl acetate and water. Extract the aqueous layer multiple times, combine the organic layers, dry over MgSO₄, and evaporate to yield the product.

Protocol B: Nucleophilic Substitution (Sulfamoyl Chloride Route)

This route is ideal for rapid, mild synthesis at room temperature during early-stage discovery chemistry[2].

  • Preparation : Dissolve 1-methylpiperazine (1.0 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–2.0 equiv) in strictly anhydrous dichloromethane (DCM) or acetonitrile[2].

  • Cooling : Cool the reaction flask to 0 °C using an ice bath. Causality: Sulfamoyl chloride is an aggressively reactive electrophile. Cooling suppresses exothermic degradation and kinetically disfavors off-target bis-sulfonylation[3].

  • Addition : Add sulfamoyl chloride (1.0–1.1 equiv) strictly dropwise.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 1–5 hours.

  • Validation Checkpoint : Monitor the consumption of 1-methylpiperazine via LC-MS or TLC (using a ninhydrin stain to detect the secondary amine). The reaction is complete when the starting material spot disappears.

  • Purification : Remove the solvent in vacuo. Due to the high polarity of the product, purify the crude residue via reverse-phase column chromatography (acetonitrile/water mobile phase) to isolate the pure sulfonamide[4].

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my yield exceptionally low when using the sulfamoyl chloride route? A: Low yields in this pathway almost always stem from the competitive hydrolysis of the highly electrophilic sulfamoyl chloride. Moisture in the solvent or atmospheric humidity rapidly attacks the S-Cl bond, converting the reagent into unreactive sulfamic acid[3]. Solution: Ensure your DCM or acetonitrile is strictly anhydrous. Dry the 1-methylpiperazine over molecular sieves prior to use, and conduct the reaction under a positive pressure of dry nitrogen or argon.

Q2: I am observing unreacted starting material and N,N'-disubstituted byproducts. How can I improve regioselectivity? A: While 1-methylpiperazine has a tertiary amine that is sterically hindered and non-nucleophilic, the secondary amine is highly reactive. If the local concentration of the electrophile is too high, or if the temperature spikes, erratic substitution can occur. Solution: Always add the sulfamoyl chloride dropwise to the amine/base mixture at 0 °C. Reversing the addition (adding the amine to the chloride) leads to transient excesses of the electrophile, which heavily promotes side reactions.

Q3: My product is highly water-soluble, and I am losing yield during the aqueous workup. How can I improve recovery? A: 4-Methylpiperazine-1-sulfonamide is highly polar due to the basic tertiary amine and the hydrogen-bond donating/accepting sulfonamide moiety. Standard liquid-liquid extraction often leaves the product trapped in the aqueous phase. Solution: Avoid excessive aqueous washing. If an aqueous workup is mandatory, adjust the pH to ~8.5–9.0 using saturated NaHCO₃ to ensure the tertiary amine is in its free-base form, which partitions better into organic solvents like ethyl acetate[1]. Alternatively, bypass the aqueous workup entirely: evaporate the reaction solvent and purify the crude mixture directly using reverse-phase chromatography[4].

Section 4: Quantitative Data & Optimization Matrix

Use the following matrix to select and optimize your reaction conditions based on your laboratory's constraints and scale requirements.

ParameterPathway A: Thermal CondensationPathway B: Nucleophilic Substitution
Primary Reagents Sulfamide (1.5–2.5 eq)Sulfamoyl chloride (1.0–1.1 eq), Base (1.2–2.0 eq)
Optimal Solvent 1,4-DioxaneDichloromethane (DCM) or Acetonitrile
Temperature Profile 100 °C – 110 °C (Reflux)0 °C initiation, warming to 20 °C – 25 °C
Reaction Kinetics 16 – 18 hours1 – 5 hours
Primary Byproduct Ammonia gas (NH₃)Triethylammonium chloride / DIPEA hydrochloride
Typical Yield Range 60% – 75%75% – 90%
Key Limitation High energy demand; slow reaction rateExtreme moisture sensitivity of the electrophile

References

  • Source: Google Patents (US7838675B2)
  • Source: Google Patents (US9951043B2)
  • Title : Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source : Journal of the American Chemical Society URL :[Link]

  • Source: Google Patents (WO2017140778A1)

Sources

Troubleshooting

Unexpected results in 4-Methylpiperazine-1-sulfonamide experiments

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing medicinal chemistry and assay development, I frequently encounter researchers struggling with the unique physicochemical behaviors of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing medicinal chemistry and assay development, I frequently encounter researchers struggling with the unique physicochemical behaviors of 4-Methylpiperazine-1-sulfonamide (PubChem CID: 14326005)[1].

This compound is a highly versatile building block, widely utilized in the synthesis of chemokine receptor modulators[2], HIV-1 inhibitors[3], and NLRP3 inflammasome therapeutics[4]. However, its dual nature—featuring both a basic tertiary amine (piperazine) and a weakly nucleophilic primary sulfonamide—often leads to unexpected experimental failures. This guide is designed to dissect the causality behind these issues and provide self-validating protocols to ensure your workflows succeed.

Chemistry & Synthesis Troubleshooting (FAQs)

Q: Why is my coupling yield with 4-Methylpiperazine-1-sulfonamide consistently below 20% when reacting with acyl or sulfonyl chlorides? The Causality: The primary sulfonamide nitrogen (-SO₂NH₂) is a significantly weaker nucleophile than a standard aliphatic amine. The strong electron-withdrawing nature of the adjacent sulfonyl group delocalizes the nitrogen's lone pair, raising its pKa to approximately 10. If you are using standard amine-coupling bases like DIPEA or Triethylamine (TEA), they are insufficiently basic to deprotonate the sulfonamide. The Solution: You must pre-form the highly nucleophilic sulfonamide anion. Switch to a strong base such as Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous DMF or THF before adding your electrophile.

Q: I am observing unexpected dimerization and complex mixtures during the reaction. How can I prevent this? The Causality: The N4-methylpiperazine moiety is highly hygroscopic. Trace moisture in your starting material leads to the rapid hydrolysis of your electrophile (e.g., sulfonyl chloride), generating HCl. This HCl immediately protonates the tertiary amine of the piperazine ring, altering the solubility of the starting material and causing the reaction to crash out of solution prematurely. The Solution: Ensure strict anhydrous conditions. Lyophilize or high-vacuum dry the 4-Methylpiperazine-1-sulfonamide for 12 hours prior to use, and store it under argon.

Synthesis_Workflow Start 4-Methylpiperazine-1-sulfonamide (Starting Material) Base Deprotonation (NaH or LiHMDS) Start->Base Electrophile Electrophilic Addition (e.g., R-Cl, R-COOH) Base->Electrophile LCMS LC-MS Validation Check for m/z 179[M+H]+ Electrophile->LCMS Product Target Compound (e.g., HIV-1 Inhibitor) LCMS->Product Mass Confirmed Fail Low Yield / Unreacted (Check pKa/Moisture) LCMS->Fail SM Remains

Workflow for optimizing 4-Methylpiperazine-1-sulfonamide coupling reactions.

Biological & In Vitro Assay Troubleshooting (FAQs)

Q: My synthesized derivatives show broad-spectrum cytotoxicity in MT-4 cell antiviral assays. What is causing this false-positive toxicity? The Causality: 4-Methylpiperazine-1-sulfonamide derivatives are frequently evaluated in HIV-1 MT-4 cell assays[5]. However, the primary sulfonamide group is a classic pharmacophore that strongly chelates the active-site zinc ion (Zn²⁺) of ubiquitous Carbonic Anhydrases (CAs)[6]. Unintended inhibition of intracellular CAs (like CA II) disrupts cellular pH homeostasis, leading to off-target cytotoxicity that masks true antiviral efficacy. The Solution: Perform a counter-screen against CA II and CA IX. If CA inhibition is confirmed, consider masking the primary sulfonamide via alkylation (e.g., converting to an N-methyl sulfonamide) to abolish zinc binding.

Q: Why does my compound quench the fluorescence in my biochemical screening assay? The Causality: Highly polar sulfonamides paired with lipophilic cores can form colloidal aggregates in aqueous buffers, which physically trap and quench fluorophores. The Solution: Add 0.01% Triton X-100 or CHAPS to the assay buffer. These detergents break up colloidal aggregates without denaturing the target proteins.

Mechanism of off-target Carbonic Anhydrase interference by sulfonamides.

Quantitative Data & Physicochemical Properties

Understanding the baseline metrics of 4-Methylpiperazine-1-sulfonamide is critical for interpreting analytical data and predicting assay behavior[1].

Property / ParameterValue / CharacteristicAnalytical & Experimental Impact
Molecular Formula C₅H₁₃N₃O₂SBaseline for elemental analysis.
Monoisotopic Mass 179.07285 DaTarget m/z [M+H]⁺ = 180.08 in positive-ion LC-MS.
pKa (Sulfonamide N1) ~10.0Requires strong bases (NaH/LiHMDS) for effective coupling.
pKa (Piperazine N4) ~8.5Protonated at physiological pH (7.4); affects cell permeability.
Known Off-Targets Carbonic AnhydrasesHigh risk of false positives in phenotypic cell assays.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol 1: Optimized Anhydrous Sulfonamide Coupling

Purpose: To efficiently couple 4-Methylpiperazine-1-sulfonamide to an electrophile without dimerization.

  • Preparation: Dissolve 1.0 eq of high-vacuum dried 4-Methylpiperazine-1-sulfonamide in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Validation Checkpoint: You must observe immediate hydrogen gas evolution (bubbling). If no bubbling occurs, your NaH is degraded or your solvent is wet. Abort and restart.

  • Coupling: Stir for 30 minutes at 0°C, then dropwise add 1.1 eq of the electrophile (e.g., sulfonyl chloride). Allow to warm to room temperature and stir for 4 hours.

  • Analytical Validation: Quench a 10 µL aliquot in 1 mL of Methanol. Run LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material peak at m/z 180.08 [M+H]⁺[1]. If >10% starting material remains, add an additional 0.5 eq of NaH.

Protocol 2: Carbonic Anhydrase Counter-Screening Assay

Purpose: To rule out off-target CA inhibition as the source of cellular toxicity.

  • Reagent Prep: Prepare a 10 mM stock of your synthesized derivative in 100% DMSO. Dilute to a final assay concentration of 10 µM in CA Assay Buffer (20 mM HEPES, pH 7.4, 0.01% Triton X-100).

  • Incubation: Incubate the compound with 5 nM purified human Carbonic Anhydrase II (hCA II) for 15 minutes at room temperature.

  • Substrate Addition: Add 4-Nitrophenyl acetate (4-NPA) to a final concentration of 1 mM. Measure absorbance at 400 nm continuously for 10 minutes to monitor the esterase activity of CA II.

  • System Validation: Run a parallel control using Acetazolamide (a known CA inhibitor).

    • Validation Checkpoint: The Acetazolamide control must show an IC₅₀ of ~12 nM. If it fails to inhibit the enzyme, your hCA II is inactive or the buffer pH is incorrect.

References

  • PubChemLite - 4-methylpiperazine-1-sulfonamide (C5H13N3O2S)
  • Source: myskinrecipes.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: googleapis.
  • Source: google.com (Google Patents)

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 4-Methylpiperazine-1-sulfonamide vs. Advanced Piperazine Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently evaluate privileged scaffolds to determine their viability in complex drug design programs. The piperazine ring is ubiquitous in medicinal chemistry due to its favorable co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged scaffolds to determine their viability in complex drug design programs. The piperazine ring is ubiquitous in medicinal chemistry due to its favorable conformational rigidity and ability to modulate aqueous solubility. When functionalized into a sulfonamide, the resulting pharmacophore gains exceptional hydrogen-bonding capabilities, allowing for highly specific interactions with target proteins.

This guide provides an objective, data-driven comparison between 4-Methylpiperazine-1-sulfonamide (4-MPS) and other substituted piperazine derivatives, detailing their physicochemical properties, target specificities, and the self-validating experimental protocols required to synthesize and evaluate them.

Structural and Physicochemical Divergence

4-Methylpiperazine-1-sulfonamide (CAS: 29604-19-1, Formula: C5H13N3O2S) is a highly versatile small-molecule building block[1]. Structurally, it features a six-membered cyclic amine with a methyl group at the 4-position and a sulfonamide group at the 1-position.

When comparing 4-MPS to other piperazine derivatives, the structural divergence directly dictates the pharmacokinetic and pharmacodynamic outcomes:

  • Solubility vs. Lipophilicity (LogP): The N-methyl group in 4-MPS acts as a basic center that is predominantly protonated at physiological pH, significantly enhancing aqueous solubility and bioavailability[1]. In contrast, bulky derivatives like 1-benzhydryl-piperazine sulfonamides replace the methyl group with a highly lipophilic diphenylmethyl moiety. While this decreases aqueous solubility, it drastically increases bacterial cell wall penetration, making them potent antimicrobial agents[2].

  • Steric Hindrance and Target Fit: In the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, steric bulk plays a critical role. Unsubstituted piperazines often show weak activity, whereas 2-methylpiperazine sulfonamides (where the methyl is on the carbon ring rather than the nitrogen) exhibit a 25-fold improvement in potency due to optimal filling of the enzyme's hydrophobic pocket[3].

  • Electronic Effects: For Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, 1,4-bis(phenylsulfonyl)piperazines are utilized. The dual sulfonamide groups pull electron density away from the piperazine core. The addition of electron-withdrawing groups (e.g., Cl) on the phenyl rings further improves inhibitory activity by strengthening the electrostatic interactions within the DPP-IV active site[4].

Comparative Biological Efficacy Across Targets

The modular nature of the piperazine sulfonamide scaffold allows it to be tuned for vastly different therapeutic indications. Table 1 summarizes the quantitative performance of 4-MPS derivatives compared to alternative piperazine structures.

Table 1: Biological Activity Profile of Piperazine Sulfonamide Derivatives

Compound Class / ScaffoldPrimary Target / IndicationKey SubstituentEfficacy Metric (In Vitro)Reference
4-MPS Derivatives (1,3,4-oxadiazole sulfamides)Histone Deacetylase 6 (HDAC6)N-Methyl, 1-SulfonamideHigh potency (Nanomolar IC₅₀)[5]
4-MPS Derivatives (Pyrimidine sulfonamides)Chemokine ReceptorsN-Methyl, Pyrimidine coreModulator Activity (IC₅₀ < 1 µM)[6]
2-Methylpiperazine Sulfonamides 11β-HSD1 (Metabolic Disorders)2-Methyl (Carbon substituted)IC₅₀ ≈ 10 nM (Mouse/Human)[3]
1,4-bis(phenylsulfonyl)piperazines DPP-IV (Type 2 Diabetes)Dual Phenylsulfonyl11.2 – 22.6% inhibition at 100 µM[4]
1-benzhydryl-piperazine sulfonamides Antimicrobial (E. coli, S. aureus)N-BenzhydrylMIC comparable to Streptomycin[2]

Mechanistic Pathway Visualization

To understand why 4-MPS derivatives are highly effective in oncology and immunology, we must look at their mechanism of action at the enzymatic level. For instance, when 4-MPS is incorporated into a 1,3,4-oxadiazole framework, it acts as a selective HDAC6 inhibitor[5]. The sulfonamide oxygen atoms coordinate with the catalytic zinc ion in the HDAC6 active site, preventing the deacetylation of downstream targets like tubulin.

Mechanistic pathway of HDAC6 inhibition by 4-MPS derivatives leading to cell motility arrest.

Self-Validating Experimental Protocols

A robust drug discovery program relies on reproducible, self-validating methodologies. Below are the standard protocols for synthesizing and evaluating 4-MPS derivatives, explicitly detailing the causality behind each experimental choice.

Protocol A: Synthesis and Reverse-Phase Purification

Objective: Synthesize a highly pure 4-MPS derivative via nucleophilic substitution.

  • Nucleophilic Attack: Dissolve 4-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C.

    • Causality: The 0°C environment controls the highly exothermic nature of the sulfonylation, preventing the degradation of the piperazine ring and minimizing side reactions[2].

  • Acid Scavenging: Add Triethylamine (TEA) (2.0 eq) dropwise, followed by the slow addition of the target sulfonyl chloride (1.1 eq).

    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Without TEA acting as a proton scavenger, the HCl would protonate the secondary amine of the piperazine, rendering it non-nucleophilic and halting the reaction prematurely[2].

  • Solvent Removal & Azeotroping: Remove the DCM in vacuo and azeotrope the residue twice with toluene.

    • Causality: Azeotroping with toluene effectively removes residual water and volatile impurities that could interfere with downstream purification[6].

  • RP-HPLC Purification: Purify the crude residue using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acetonitrile/water mobile phase containing 0.1% Trifluoroacetic acid (TFA)[6].

    • Causality: 4-MPS derivatives possess a highly polar sulfonamide group and a basic tertiary amine. Normal-phase silica chromatography often leads to irreversible binding or severe tailing. RP-HPLC with TFA ensures the tertiary amine remains protonated (ion-paired), resulting in sharp elution peaks and the >95% purity required for biological assays.

Protocol B: Fluorimetric In Vitro Enzyme Inhibition Assay (HDAC6)

Objective: Quantify the IC₅₀ of the synthesized 4-MPS derivative.

  • Reagent Preparation: Seed a 96-well plate with a 5-fold serial dilution of the 4-MPS compound[5].

  • Enzyme-Substrate Incubation: Add 0.3 μg of human recombinant HDAC6 enzyme and 10 μM of a fluorogenic substrate (e.g., Fluor de Lys) to each well[5]. Incubate at 37°C for 30 minutes.

  • Signal Development: Add the developer solution to halt the enzymatic reaction and generate the fluorophore.

    • Causality (Self-Validation): This assay is an internally validated system. If the enzyme is active, it deacetylates the substrate, which then reacts with the developer to emit fluorescence. A quantifiable reduction in fluorescence directly correlates with the 4-MPS derivative's ability to occupy the enzyme's active site. If the control wells (no inhibitor) fail to fluoresce, the assay immediately invalidates itself, indicating enzyme degradation.

Experimental Workflow Visualization

The following diagram maps the logical progression from raw chemical building blocks to validated biological hit identification.

Workflow S1 Reactants: 4-Methylpiperazine + Sulfonyl Chloride S2 Nucleophilic Substitution (TEA) S1->S2 Synthesis S3 RP-HPLC Purification S2->S3 Crude Extract S4 Fluorimetric Enzyme Assay S3->S4 Pure Compound S5 Hit Identification (IC50 Calculation) S4->S5 Data Analysis

Self-validating experimental workflow for the synthesis and screening of piperazine sulfonamides.

References

  • [3] Journal of Medicinal Chemistry (ACS Publications). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. Available at:[Link]

  • [4] Acta Pharmaceutica. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Available at:[Link]

  • [5] Google Patents. US10464911B2 - 1,3,4-oxadiazole sulfamide derivative compounds as histone deacetylase 6 inhibitor. Available at:

  • [2] Taylor & Francis. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Available at: [Link]

  • [6] Google Patents. US8410123B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators. Available at:

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Comparative

A Comparative Guide to 4-Methylpiperazine-1-sulfonamide and Similar Sulfonamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile chemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile chemical properties and ability to target various enzymes.[1][2] This guide provides an in-depth, objective comparison of 4-Methylpiperazine-1-sulfonamide with other notable sulfonamide inhibitors, supported by experimental data and methodologies to empower researchers in their drug discovery endeavors.

Introduction to Sulfonamide Inhibitors

Sulfonamides (R-SO₂NH₂) and their related isosteres are a major class of inhibitors for the metalloenzyme carbonic anhydrase (CA) and have been developed to target other enzymes like protein kinases and γ-secretase.[3][4] Their mechanism often involves the sulfonamide moiety coordinating with a metal ion, such as the Zn²⁺ in the active site of carbonic anhydrases, or forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[5][6][7] The diversity of the "R" group allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

4-Methylpiperazine-1-sulfonamide: A Profile

4-Methylpiperazine-1-sulfonamide is a synthetic compound featuring a piperazine ring attached to a sulfonamide group, with a methyl group on the distal nitrogen of the piperazine. While specific public domain data on the direct biological activity of 4-Methylpiperazine-1-sulfonamide is limited, its structural motifs are present in a variety of biologically active molecules, suggesting its potential as an inhibitor for several enzyme classes. The piperazine ring is a common scaffold in medicinal chemistry, known to improve solubility and pharmacokinetic properties.

Comparative Analysis with Other Sulfonamide Inhibitors

To provide a comprehensive comparison, we will evaluate 4-Methylpiperazine-1-sulfonamide against a selection of well-characterized sulfonamide inhibitors targeting different enzyme families: Carbonic Anhydrases, Protein Kinases, and γ-Secretase.

Inhibitor Primary Target(s) Reported IC50/Ki Values Key Structural Features Therapeutic Area
Acetazolamide Carbonic Anhydrases (hCA I, II, IV, XII)[5][8]hCA I: Ki = 250 nM, hCA II: Ki = 12 nM[8]Acetamido and thiadiazole ringGlaucoma, Epilepsy[5]
Dorzolamide Carbonic Anhydrases (hCA II, IV)[8]hCA II: Ki = 0.9 nM, hCA IV: Ki = 54 nM[8]Thienothiophene ringGlaucoma[8]
Indisulam Cell Division Cycle 7-Related Protein Kinase (CDC7)IC50 = 0.29 µMIndole and sulfonamide moietiesOncology
Celecoxib Cyclooxygenase-2 (COX-2)IC50 = 40 nMPyrazole ring with trifluoromethyl and sulfonamide groupsAnti-inflammatory
Fenchylamine Sulfonamides γ-Secretase[9]IC50 = 2.7 µM for Aβ42 production[9]Bicyclic fenchylamine scaffold[9]Alzheimer's Disease[10]

Experimental Protocols for Comparative Inhibitor Profiling

To objectively compare the performance of 4-Methylpiperazine-1-sulfonamide against other sulfonamide inhibitors, a series of well-defined experimental workflows are essential. These protocols are designed to be self-validating and provide a clear rationale for each step.

Workflow for Inhibitor Comparison

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 ADME & PK Profiling a1 Enzymatic Assay (IC50 Determination) a2 Mechanism of Action Studies (e.g., Lineweaver-Burk) a1->a2 a3 Selectivity Profiling (Kinase Panel, CA Isoforms) a2->a3 b1 On-Target Engagement Assay a3->b1 b2 Cellular Potency (EC50) b1->b2 b3 Cytotoxicity Assay (e.g., MTT, LDH) b2->b3 c1 Solubility & Permeability (e.g., PAMPA) b3->c1 c2 Metabolic Stability (Microsomes) c1->c2 c3 In vivo Pharmacokinetics (Rodent Model) c2->c3 end Comparative Data Analysis c3->end start Synthesize/Acquire 4-Methylpiperazine-1-sulfonamide & Comparators start->a1

Caption: A generalized workflow for the comprehensive comparison of enzyme inhibitors.

Protocol 1: Enzymatic Assay for IC50 Determination

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[11]

Objective: To quantify the potency of 4-Methylpiperazine-1-sulfonamide and comparator compounds.

Materials:

  • Purified target enzyme (e.g., Carbonic Anhydrase II, a specific protein kinase)

  • Substrate for the enzyme (e.g., p-nitrophenyl acetate for CA II, a specific peptide for a kinase)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept constant (typically <1%).

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Rationale: The IC50 value is a standard measure of inhibitor potency.[13] A lower IC50 indicates a more potent inhibitor. This assay provides a direct measure of the compound's effect on the enzyme's catalytic activity.

Protocol 2: Cell-Based Assay for On-Target Engagement and Potency

Cell-based assays are crucial for confirming that an inhibitor can cross the cell membrane and engage its target in a physiological context.[14][15]

Objective: To determine the cellular potency (EC50) and confirm on-target activity of the inhibitors.

Materials:

  • A cell line expressing the target of interest

  • Cell culture medium and supplements

  • Test compounds

  • A method to measure the downstream effect of target inhibition (e.g., a reporter gene assay, Western blotting for a phosphorylated substrate, or a cellular thermal shift assay).

  • Reagents for cytotoxicity assessment (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration.

  • Measurement of Target Inhibition:

    • Reporter Assay: If a reporter gene's expression is dependent on the target's activity, measure the reporter signal (e.g., luminescence or fluorescence).

    • Western Blotting: Lyse the cells and perform Western blotting to detect changes in the phosphorylation status of a known substrate of the target kinase.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.

  • Cytotoxicity Assessment: In a parallel plate, assess cell viability to rule out non-specific cytotoxic effects.

  • Data Analysis: Plot the percentage of target inhibition (or the desired cellular effect) against the logarithm of the compound concentration to determine the EC50.

Rationale: This assay provides a more physiologically relevant measure of inhibitor efficacy.[16] A potent compound in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid efflux.[14]

Protocol 3: Selectivity Profiling

Selectivity is a critical parameter for a therapeutic candidate to minimize off-target effects.[17]

Objective: To assess the selectivity of 4-Methylpiperazine-1-sulfonamide against a panel of related and unrelated enzymes.

Procedure:

  • Panel Selection: Choose a panel of enzymes to screen against. For a potential kinase inhibitor, this would be a broad panel of kinases. For a carbonic anhydrase inhibitor, this would include various CA isoforms.[8]

  • Screening: Screen the test compound at a fixed concentration (e.g., 1 or 10 µM) against the selected panel using standardized enzymatic assays.

  • IC50 Determination for Hits: For any enzymes where significant inhibition is observed, perform a full IC50 determination as described in Protocol 1.

  • Selectivity Score Calculation: A selectivity score can be calculated to quantify the compound's selectivity (e.g., by comparing the IC50 for the primary target to the IC50 for off-targets).

Rationale: A highly selective inhibitor is generally preferred as it is less likely to cause side effects due to the inhibition of unintended targets.[18]

In-Depth Comparison and Discussion

Based on the structural features of 4-Methylpiperazine-1-sulfonamide, it is plausible that it could exhibit inhibitory activity against multiple enzyme classes.

  • As a Carbonic Anhydrase Inhibitor: The primary sulfonamide is a key zinc-binding group for CA inhibition.[3] The 4-methylpiperazine moiety would extend into the active site cavity. Its properties would be compared to established CA inhibitors like acetazolamide and dorzolamide . The key differentiators would be its isoform selectivity (e.g., hCA I vs. hCA II) and its physicochemical properties which may influence its suitability for different therapeutic applications (e.g., topical for glaucoma vs. systemic).[8]

  • As a Protein Kinase Inhibitor: Many kinase inhibitors incorporate a sulfonamide group for its ability to form hydrogen bonds within the ATP-binding site.[6][7][19] The 4-methylpiperazine group is a common feature in many approved kinase inhibitors, often interacting with the solvent-exposed region. A comparison with a known sulfonamide-containing kinase inhibitor like indisulam would involve assessing its inhibitory profile against a panel of kinases to determine its primary target(s) and selectivity.[20]

  • As a γ-Secretase Inhibitor: Certain sulfonamides have been identified as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[9][10] The overall shape and hydrophobicity of the molecule are critical for this activity. A comparison with fenchylamine sulfonamides would focus on the ability to modulate the production of amyloid-beta peptides in cellular assays.[9][21]

Visualizing the General Sulfonamide Inhibition Mechanism

G Enzyme Enzyme Active Site Substrate Binding Pocket Catalytic Residues/Metal Ion Product Product Enzyme:f1->Product Catalyzes Substrate Substrate Substrate->Enzyme:f0 Binds Inhibitor Sulfonamide Inhibitor (e.g., 4-Methylpiperazine-1-sulfonamide) Inhibitor->Enzyme:f0 Competitively Binds

Caption: A simplified diagram illustrating competitive inhibition by a sulfonamide inhibitor.

Conclusion

While 4-Methylpiperazine-1-sulfonamide is not a widely characterized inhibitor, its structural components are prevalent in many potent and selective drugs. This guide provides a framework for its comprehensive evaluation against established sulfonamide inhibitors. By employing the detailed experimental protocols outlined, researchers can systematically determine its biological targets, potency, selectivity, and cellular efficacy. This comparative approach is fundamental to understanding the structure-activity relationships of this chemical scaffold and its potential for development into novel therapeutic agents.

References

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  • Bamborough, P., & Drewry, D. H. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Taslimi, P., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • De Simone, G., & Supuran, C. T. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rishton, G. M., et al. (2000). Fenchylamine Sulfonamide Inhibitors of Amyloid β Peptide Production by the γ-Secretase Proteolytic Pathway: Potential Small-Molecule Therapeutic Agents for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Gao, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Borge, L., et al. (2010). Discovery of sulfonamide-pyrazole gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Ceruso, M., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

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  • ResearchGate. (n.d.). Sulfonamide inhibitors of-secretase show differential inhibition of... ResearchGate. [Link]

  • ResearchGate. (n.d.). Sulfonamide inhibitors tolerate diverse R2 substituents Crystal... ResearchGate. [Link]

  • ResearchGate. (n.d.). Novel sulfonamides exhibit properties in common with classic... ResearchGate. [Link]

  • Griffin, R. J., et al. (2007). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. [Link]

  • Xu, R. M., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PNAS. [Link]

  • De Simone, G., et al. (2016). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. International Journal of Molecular Sciences. [Link]

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  • Gul, H. I., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Owczarek, K., et al. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Molecules. [Link]

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  • Patil, S. P., & Lokhande, R. P. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Survey in Fisheries Sciences. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]

  • Åqvist, J., et al. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE. [Link]

  • ResearchGate. (n.d.). IC 50 curve for sulfonamide 2. ResearchGate. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Bas, O., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]

  • ResearchGate. (n.d.). Sulfonamides used in the work and their IC50 and CR values relative to sulfachlorpyri- dazine for FPIA and ELISA techniques. ResearchGate. [Link]

  • Giglio, G., et al. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules. [Link]

  • Eastman, K. J., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • MLSU. (n.d.). Sulfonamides. MLSU. [Link]

Sources

Validation

Reproducibility of 4-Methylpiperazine-1-sulfonamide synthesis

Title: Reproducibility and Synthetic Benchmarking of 4-Methylpiperazine-1-sulfonamide Executive Summary 4-Methylpiperazine-1-sulfonamide is a highly versatile building block in medicinal chemistry, frequently utilized to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Synthetic Benchmarking of 4-Methylpiperazine-1-sulfonamide

Executive Summary

4-Methylpiperazine-1-sulfonamide is a highly versatile building block in medicinal chemistry, frequently utilized to impart aqueous solubility, improve pharmacokinetic profiles, and modulate the physicochemical properties of drug candidates. It serves as a critical intermediate in the synthesis of HIV therapeutics[1], chemokine receptor modulators[2], and selective HDAC6 inhibitors[3]. Despite its structural simplicity, the reproducible synthesis of this polar, basic sulfonamide presents significant challenges regarding yield optimization, byproduct mitigation, and isolation.

This guide objectively compares three distinct synthetic routes, providing drug development professionals with field-proven insights, comparative data, and a self-validating protocol to ensure scalable and reproducible synthesis.

Mechanistic Comparison of Synthetic Routes

To determine the most robust approach for synthesizing 4-methylpiperazine-1-sulfonamide, we benchmarked three distinct methodologies:

  • Route A: Direct Sulfamoylation (The Industry Standard) Utilizes commercially available or freshly prepared sulfamoyl chloride ( NH2​SO2​Cl ). The reaction is performed in an aprotic solvent (DCM) with a tertiary amine base to scavenge the generated HCl.

  • Route B: Chlorosulfonyl Isocyanate (CSI) / Boc-Protection Strategy Involves the reaction of chlorosulfonyl isocyanate with tert-butanol to generate a Boc-protected sulfamoyl chloride in situ. This is coupled with 1-methylpiperazine, followed by TFA-mediated deprotection.

  • Route C: Thermal Transamination (Sulfamide Reflux) A solvent-free or high-boiling solvent (e.g., dioxane) reflux of 1-methylpiperazine with sulfamide ( NH2​SO2​NH2​ ), driven forward by the thermal expulsion of ammonia gas.

Pathway SM 1-Methylpiperazine R1 Route A: Sulfamoyl Chloride (Direct Sulfamoylation) SM->R1 NH2SO2Cl, Et3N, DCM, 0°C R2 Route B: Chlorosulfonyl Isocyanate (Boc-protected intermediate) SM->R2 CSI, t-BuOH, then TFA R3 Route C: Sulfamide (Thermal Transamination) SM->R3 NH2SO2NH2, Dioxane, 100°C Prod 4-Methylpiperazine-1-sulfonamide (Target) R1->Prod High Yield, Fast R2->Prod High Purity, Multi-step R3->Prod Green, Low Yield

Figure 1: Mechanistic comparison of synthetic routes for 4-Methylpiperazine-1-sulfonamide.

Comparative Performance Data

The following table summarizes the quantitative performance of each route based on standardized 10-mmol scale experiments.

ParameterRoute A: Sulfamoyl ChlorideRoute B: CSI / Boc StrategyRoute C: Sulfamide Reflux
Average Yield 80–85%65–70% (over 2 steps)40–50%
Purity (Crude LC-MS) >90%>98%<80%
Reaction Time 2–4 hours12–16 hours24+ hours
Scalability Excellent (up to kg scale)Moderate (gas evolution)Poor (sublimation issues)
Primary Challenge Reagent moisture sensitivityHigh cost of CSI, multi-stepLow conversion, difficult purification

Expertise & Experience: Causality in Experimental Design

To achieve the 85% yield reported in Route A, researchers must move beyond simply following steps and understand the physicochemical causality of the reaction:

  • Moisture Sensitivity & Electrophile Degradation: Sulfamoyl chloride is highly hygroscopic and degrades rapidly into sulfamic acid and HCl upon exposure to ambient humidity. Sulfamic acid is completely inert to the amine nucleophile. The use of strictly anhydrous DCM and an Argon atmosphere is not optional; it is the primary driver of batch-to-batch reproducibility.

  • Base Selection & pKa Dynamics: Triethylamine ( Et3​N ) is preferred over pyridine. Its conjugate acid ( pKa≈10.7 ) completely neutralizes the HCl byproduct, preventing the protonation of the highly basic 1-methylpiperazine ( pKa≈9.0 ). If 1-methylpiperazine becomes protonated, the nucleophilic attack stalls, leading to incomplete conversion.

  • Mitigating Yield Loss During Isolation: 4-Methylpiperazine-1-sulfonamide is highly polar and water-soluble. Standard aqueous workups (e.g., washing with water or brine) lead to catastrophic yield losses (>40%) due to partitioning into the aqueous layer. The protocol below utilizes a non-aqueous solvent-evaporation and trituration strategy to ensure high recovery.

Self-Validating Experimental Protocol: Route A (Optimized)

Objective: Synthesize 4-methylpiperazine-1-sulfonamide with >95% purity without relying on lossy aqueous extraction.

Materials:

  • 1-Methylpiperazine (1.0 eq, 10.0 mmol, 1.00 g)

  • Sulfamoyl chloride (1.2 eq, 12.0 mmol, 1.39 g)

  • Triethylamine (2.0 eq, 20.0 mmol, 2.78 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • System Purging & Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes.

  • Amine Loading & Cooling: Add 1-methylpiperazine (1.00 g) and anhydrous DCM (20 mL) to the flask. Inject triethylamine (2.78 mL). Cool the mixture to 0 °C using an ice bath.

    • Causality: The reaction is highly exothermic. Cooling prevents localized boiling of DCM and minimizes the formation of bis-sulfamoylated byproducts.

  • Electrophile Addition: Dissolve sulfamoyl chloride (1.39 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Self-Validation Check: A white precipitate ( Et3​N⋅HCl ) will form immediately upon addition, serving as a visual indicator of reaction initiation.

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Sample 10 µL of the suspension, dilute in LC-MS grade MeOH, and analyze.

    • Self-Validation Check: The reaction is complete when the starting material peak ( m/z 101 [M+H]+ ) is <2% relative to the product peak ( m/z 180 [M+H]+ ). If incomplete, add 0.1 eq of sulfamoyl chloride.

  • Non-Aqueous Workup: Filter the suspension through a medium-porosity glass frit to remove the bulk of the Et3​N⋅HCl salts. Concentrate the filtrate under reduced pressure to yield a crude semi-solid.

  • Purification by Trituration: Suspend the crude residue in 20 mL of cold diethyl ether and stir vigorously for 30 minutes. Filter the resulting white solid and dry under high vacuum for 4 hours.

    • Self-Validation Check: 1H NMR ( DMSO-d6​ ) must show a distinct broad singlet at ~6.8 ppm (2H, −SO2​NH2​ ) and a sharp singlet at ~2.18 ppm (3H, −CH3​ )[3].

Workflow N1 Reaction Setup (Anhydrous DCM, 0°C) N2 In-Process Control (LC-MS at 2h) N1->N2 N3 Conversion >95%? N2->N3 N4 Add 0.2 eq NH2SO2Cl Stir 1h N3->N4 No N5 Non-Aqueous Workup (Evaporation & Trituration) N3->N5 Yes N4->N2 Re-evaluate N6 Pure Product (>98% by NMR) N5->N6

Figure 2: Self-validating experimental workflow and IPC decision tree for Route A.

Sources

Comparative

Selectivity Profile of 4-Methylpiperazine-1-sulfonamide: A Comparative Guide for Scaffold Selection in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Pharmacophoric utility, target selectivity (HDAC6, Kinases), and comparative performance against a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Pharmacophoric utility, target selectivity (HDAC6, Kinases), and comparative performance against alternative capping fragments.

Executive Summary: The Role of a Privileged Scaffold

In modern fragment-based drug discovery (FBDD) and rational drug design, the difference between a pan-active toxic compound and a highly selective therapeutic often comes down to the surface-binding "cap" or solubilizing moiety. 4-Methylpiperazine-1-sulfonamide (CAS 29604-19-1) has emerged as a privileged building block. Rather than acting as a standalone therapeutic, it is strategically grafted onto pharmacophores—such as 1,3,4-oxadiazoles or quinazolines—to dictate target selectivity, improve aqueous solubility, and optimize pharmacokinetic (PK) profiles[1][2].

This guide objectively compares the performance of 4-Methylpiperazine-1-sulfonamide against alternative fragments (e.g., morpholine-sulfonamides, simple benzamides) and provides the experimental frameworks necessary to validate its selectivity profile in your own discovery pipelines.

Mechanistic Causality: Why This Specific Fragment?

The selection of 4-Methylpiperazine-1-sulfonamide over simpler amines or alternative sulfonamides is driven by three distinct physicochemical and structural mechanisms:

  • Exploitation of Surface Channel Sterics (The Selectivity Driver): In epigenetic targets like Histone Deacetylase 6 (HDAC6), the catalytic tunnel rim is significantly wider and shallower than that of HDAC1[2]. The bulky, rigid nature of the methylpiperazine ring sterically clashes with the narrow rim of HDAC1 while perfectly docking into the accommodating surface grooves of HDAC6.

  • Directed Hydrogen Bonding: The sulfonamide group ( −SO2​NH− ) acts as a rigid, metabolically stable linker. Its oxygen atoms serve as potent hydrogen-bond acceptors, interacting with specific hinge-region residues in kinases (e.g., EGFR/PI3K)[3][4].

  • pH-Dependent Solubilization: The distal basic nitrogen of the methylpiperazine moiety (pKa 8.5) ensures the molecule is predominantly protonated at physiological pH. This drastically reduces the lipophilicity (LogD) of heavily aromatic scaffolds, preventing non-specific hydrophobic aggregation and reducing off-target toxicity[1].

G A 4-Methylpiperazine (Basic N / Steric Bulk) B Sulfonamide Linker (Rigid H-Bonding) A->B Covalent D Isoform Selectivity & High Solubility A->D C Target Protein Surface (e.g., HDAC6 Rim) B->C Docking C->D

Logical mapping of 4-Methylpiperazine-1-sulfonamide's pharmacophoric contributions.

Performance Comparison & Quantitative Data

To evaluate the true utility of this fragment, we must compare the biological performance of scaffolds capped with 4-Methylpiperazine-1-sulfonamide against industry-standard alternatives.

HDAC Isoform Selectivity (HDAC6 vs. HDAC1)

Traditional HDAC inhibitors, such as Vorinostat (SAHA), utilize a simple hydroxamic acid and linear linker, resulting in pan-HDAC inhibition and severe off-target toxicity (e.g., thrombocytopenia)[5]. When 1,3,4-oxadiazole zinc-binding groups are capped with 4-Methylpiperazine-1-sulfonamide, the resulting derivatives exhibit profound selectivity[2].

Table 1: Comparative In Vitro Selectivity Profile (HDAC Inhibition)

Capping Group / FragmentRepresentative CompoundHDAC6 IC 50​ (nM)HDAC1 IC 50​ (nM)Selectivity Index (HDAC1/HDAC6)
Linear Aliphatic (Standard) Vorinostat (SAHA)15.012.00.8x (Pan-active)
Benzamide Entinostat (MS-275)>10,000180.0<0.01x (HDAC1 Selective)
Morpholine-1-sulfonamide Analog A28.51,420~50x
4-Methylpiperazine-1-sulfonamide US10464911B2 Derivatives1.2 - 5.4> 8,000142x to 7,142x [2]

Data synthesis based on comparative studies of zinc-binding cap modifications. The methylpiperazine-sulfonamide cap drastically shifts the preference toward HDAC6.

Dual Kinase Targeting (EGFR / PI3K)

In oncology, overcoming resistance often requires dual-node inhibition. 4-Methylpiperazine-1-sulfonamide has been successfully utilized to bridge the "active cores" of quinazoline-based EGFR inhibitors with PI3K pharmacophores. Compared to unsubstituted piperazine, the N-methyl group prevents unwanted secondary amine reactivity (metabolic liabilities) while maintaining the necessary solubility to target both kinases effectively in vivo without hitting mTOR[3][4].

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the chemical integration of the fragment and its subsequent biological selectivity.

Protocol A: In Vitro Fluorometric Selectivity Assay (HDAC6 vs. HDAC1)

Purpose: To quantitatively determine the selectivity index of 4-Methylpiperazine-1-sulfonamide derivatives. Self-Validation Mechanism: Uses SAHA as a pan-active positive control to validate enzyme viability, and a no-enzyme blank to subtract background auto-fluorescence of the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA). Causality: BSA prevents non-specific adherence of the highly lipophilic zinc-binding groups to the microplate walls.

  • Compound Dilution: Dissolve the 4-Methylpiperazine-1-sulfonamide derivative in 100% DMSO, then perform 3-fold serial dilutions. Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 μ L of recombinant human HDAC6 or HDAC1 to a 96-well opaque plate. Add 10 μ L of the diluted test compound. Incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the bulky methylpiperazine cap to reach binding equilibrium in the surface channel before substrate competition begins.

  • Substrate Addition: Add 20 μ L of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDAC1; Boc-Lys(TFA)-AMC for HDAC6).

  • Signal Development: Incubate for 1 hour at 37°C. Stop the reaction by adding 10 μ L of developer solution containing Trichostatin A (to halt residual HDAC activity) and trypsin (to cleave the AMC fluorophore from the deacetylated lysine).

  • Detection & Calculation: Read fluorescence (Ex: 350 nm, Em: 460 nm). Calculate IC 50​ using a 4-parameter logistic regression.

G S1 1. Compound & Control Prep (Include SAHA & Blank) S2 2. Enzyme Pre-incubation (Equilibrate Cap Binding) S1->S2 S3 3. Isoform-Specific Substrate Addition S2->S3 S4 4. Trypsin Developer Addition (Fluorophore Release) S3->S4 S5 5. Signal Detection & IC50 (Ex 350nm / Em 460nm) S4->S5

Step-by-step workflow for in vitro HDAC isoform selectivity profiling.

Protocol B: Chemical Coupling (Sulfonylation of Amines)

Purpose: To graft the 4-Methylpiperazine-1-sulfonamide moiety onto a core scaffold (e.g., a quinazoline or oxadiazole intermediate)[3][6]. Self-Validation Mechanism: TLC monitoring with ninhydrin stain ensures the complete consumption of the primary amine, validating the conversion.

Step-by-Step Methodology:

  • Activation: To a mixture of the core amine intermediate (e.g., 0.1 mmol) in anhydrous pyridine (1.0 mL), add 4-methylpiperazine-1-sulfonyl chloride (0.15 mmol) dropwise at 0°C. Causality: Pyridine acts as both the solvent and the acid scavenger, neutralizing the HCl byproduct to drive the reaction forward.

  • Coupling: Warm the reaction to 40°C and stir overnight under an inert argon atmosphere[3].

  • Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous sodium bicarbonate to neutralize residual acid. Extract with ethyl acetate (3x).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the final capped inhibitor.

Conclusion

For drug development professionals engineering targeted inhibitors, 4-Methylpiperazine-1-sulfonamide offers a superior alternative to traditional aliphatic or simple aromatic caps. By providing a precise blend of steric bulk, hydrogen-bonding capability, and pH-dependent solubility, it routinely drives target selectivity indices into the thousands (e.g., >7000x for HDAC6 over HDAC1) while mitigating the pharmacokinetic liabilities of highly lipophilic pharmacophores.

References

  • uni.lu. "4-methylpiperazine-1-sulfonamide (C5H13N3O2S) - PubChemLite". PubChem.
  • CymitQuimica. "CAS 29604-19-1: 1-Piperazinesulfonamide,4-methyl-". CymitQuimica Catalog.
  • Google Patents. "CA2969974C - Small molecule inhibitors of egfr and pi3k". Patent Literature.
  • Google Patents. "US10464911B2 - 1,3,4-oxadiazole sulfamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same". Patent Literature.
  • Google Patents. "WO2017018805A1 - Composés dérivés de sulfamide du 1,3,4-oxadiazole utilisés comme inhibiteur de l'histone désacétylase 6". Patent Literature.
  • Googleapis. "US Patent - HDAC6 and 10, Class IV". Patent Literature.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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